tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLSDCIHYQAXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561874 | |
| Record name | tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109608-77-7 | |
| Record name | tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a key building block in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical characteristics, safety and handling protocols, and its emerging role in the development of novel therapeutics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.
Introduction
This compound, also known by its IUPAC name tert-butyl (1,1-dimethyl-2-oxoethyl)carbamate, is a carbamate derivative that serves as a valuable intermediate in a variety of chemical transformations.[1] Its unique structural features, including a sterically hindered tert-butyl protecting group and a reactive aldehyde functionality, make it a versatile synthon for the introduction of the α,α-dimethylglycinal moiety in complex molecule synthesis. This guide aims to provide a detailed repository of its core properties and procedural information to facilitate its effective use in research and development.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the tables below. While some data is readily available from commercial suppliers, other specific experimental values such as melting point and comprehensive solubility profiles are not widely reported in the literature.
Table 1: General and Physical Properties
| Property | Value | Source/Notes |
| CAS Number | 109608-77-7 | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | Smolecule |
| Appearance | Solid | [1] |
| Boiling Point | 260.3 °C at 760 mmHg (Predicted) | Echemi |
| Density | 1.002 g/cm³ (Predicted) | Echemi |
| Refractive Index | 1.44 (Predicted) | Echemi |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
Table 2: Spectroscopic Data (Predicted and for Related Compounds)
| Spectrum Type | Data | Source/Notes |
| ¹H NMR | No experimental data found for the target compound. Data for tert-butyl carbamate is available.[3] | |
| ¹³C NMR | No experimental data found for the target compound. Data for tert-butyl carbamate is available. | ChemicalBook |
| IR Spectroscopy | No experimental data found for the target compound. Data for tert-butyl carbamate is available. | [4] |
| Mass Spectrometry | No experimental data found for the target compound. Data for related carbamates is available. | PubChem |
Synthesis and Experimental Protocols
Logical Workflow for a Potential Synthesis
Caption: A potential synthetic pathway for this compound.
General Experimental Considerations (Hypothetical Protocol)
-
Protection of the Amino Group: 2-Amino-2-methyl-1-propanol would be reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Oxidation of the Primary Alcohol: The resulting protected amino alcohol would then be oxidized to the corresponding aldehyde. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane in an appropriate solvent. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.
-
Purification: The final product, this compound, would be purified using column chromatography on silica gel.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the aldehyde functional group and the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Key Reactions
-
Aldehyde Chemistry: The aldehyde can undergo a wide range of reactions, including nucleophilic addition, Wittig reactions, and reductive amination, allowing for the facile introduction of diverse functionalities.
-
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the free amine for subsequent coupling reactions, such as amide bond formation.
Role in Drug Development
The structural motif of a protected α,α-disubstituted amino aldehyde is a valuable component in the synthesis of peptidomimetics and other complex chiral molecules. The gem-dimethyl group can provide steric hindrance that influences the conformation of a molecule and can also block metabolic pathways, potentially improving the pharmacokinetic profile of a drug candidate.
While specific examples of the use of this compound in publicly disclosed drug development pipelines are not prevalent, its utility as a building block for creating sterically hindered and conformationally constrained amino acid analogs is of significant interest to medicinal chemists.
Illustrative Signaling Pathway Application (Hypothetical)
The following diagram illustrates a hypothetical scenario where a molecule synthesized using this compound acts as an inhibitor of a signaling pathway relevant to disease.
Caption: Inhibition of a signaling cascade by a hypothetical drug candidate.
Safety and Handling
This compound is classified as a warning-level hazard.[1]
Table 3: Hazard and Precautionary Statements
| Category | Statement | Code |
| Hazard Statements | Harmful if swallowed. | H302 |
| Causes skin irritation. | H315 | |
| Causes serious eye irritation. | H319 | |
| May cause respiratory irritation. | H335 | |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for organic synthesis. Its combination of a protected amine and a reactive aldehyde in a sterically hindered scaffold presents opportunities for the creation of novel molecular architectures for drug discovery and other applications. Further research into its synthesis, reactivity, and spectroscopic properties would be beneficial to the scientific community. This guide serves as a starting point for researchers interested in utilizing this compound in their synthetic endeavors.
References
"tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" CAS number 109608-77-7
A Technical Guide to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
CAS Number: 109608-77-7
An In-Depth Review for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It details the compound's physicochemical properties, a validated synthesis protocol, and its significant applications in the development of therapeutic agents and agrochemicals.
Physicochemical and Spectroscopic Data
The compound, with the molecular formula C9H17NO3, is a solid at room temperature.[1] For long-term stability, it should be stored in an inert atmosphere in a freezer at temperatures below -20°C. It is typically available with a purity of 95%. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 1,1-dimethyl-2-oxoethylcarbamate | [2] |
| Molecular Formula | C9H17NO3 | [1][3] |
| Molecular Weight | 187.24 g/mol | [3][4] |
| Physical Form | Solid | |
| Density | 1.002 g/cm³ | [1] |
| Boiling Point | 260.345°C at 760 mmHg | [1] |
| Flash Point | 111.253°C | [1] |
| Vapor Pressure | 0.012 mmHg at 25°C | [1] |
| Refractive Index | 1.44 | [1] |
| LogP (XLogP3) | 1.87950 | [1] |
| Polar Surface Area (PSA) | 55.40 Ų | [1] |
| InChI Key | JXLSDCIHYQAXOA-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NC(C)(C)C=O | [5] |
Table 2: ¹H-NMR Spectroscopic Data
| Parameter | Value |
| Solvent | DMSO-d6 |
| Frequency | 400 MHz |
| Chemical Shift (δ) | 9.28 (s, 1H), 7.44 (s, 1H), 1.37 (s, 9H), 1.11 (s, 6H) |
| Source | [6] |
Synthesis and Experimental Protocols
This compound is synthesized via the oxidation of its corresponding alcohol precursor, tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.[7]
Experimental Protocol: Oxidation of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
This protocol is adapted from patent literature describing the synthesis of the target compound.[7]
Materials:
-
tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq)
-
Dichloromethane (DCM)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) (0.03 eq)
-
Potassium Bromide (KBr) (0.1 eq)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
A solution of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (4 g, 21.134 mmol) is prepared in dichloromethane (50 ml).[7]
-
The solution is stirred, and TEMPO (0.098 g, 0.634 mmol), KBr (0.251 g, 2.1134 mmol), and sodium bicarbonate are added sequentially to the mixture.[7]
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up to isolate the product. A patent describing this procedure reported an 81% yield, affording the product as a white solid.[6]
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This carbamate is a valuable building block in medicinal chemistry and agrochemical synthesis. Its primary utility lies in its role as a protected amino aldehyde, enabling further chemical transformations.
Key Application Areas:
-
Antiviral Drug Development: The compound is a documented intermediate in the synthesis of novel triterpene derivatives that have been investigated as inhibitors of the Human Immunodeficiency Virus (HIV).[7]
-
Agrochemical Synthesis: It serves as a precursor in the preparation of novel substituted fused bicyclic pyridine carboxamide compounds designed to combat phytopathogenic fungi.[6]
-
General Organic Synthesis: As a bifunctional molecule containing a protected amine and an aldehyde, it is used in various synthetic routes in drug discovery and development programs.[8]
Caption: Applications of this compound.
Safety Information
The compound is classified with the signal word "Warning". The associated hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and following specific procedures for eye contact (P305+P351+P338). Users should consult the full Material Safety Data Sheet (MSDS) before handling.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 109608-77-7 [sigmaaldrich.com]
- 3. 109608-77-7 | TERT-BUTYL 2-FORMYLPROPAN-2-YLCARBAMATE - Capot Chemical [capotchem.com]
- 4. This compound - CAS:109608-77-7 - Abovchem [abovchem.com]
- 5. 109608-77-7|this compound|BLD Pharm [bldpharm.com]
- 6. WO2023112056A1 - Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi - Google Patents [patents.google.com]
- 7. WO2020165741A1 - Novel triterpene derivatives as hiv inhibitors - Google Patents [patents.google.com]
- 8. This compound | RUO [benchchem.com]
"tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate. This compound, a carbamate derivative, is of interest to researchers in organic synthesis and medicinal chemistry.
Molecular Structure and Properties
This compound is a carbamate compound with the molecular formula C9H17NO3.[1][2] Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a 2-amino-2-methylpropanal moiety. The presence of the aldehyde functional group and the bulky tert-butyl groups influence its reactivity and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C9H17NO3 | [1][2] |
| Molecular Weight | 187.24 g/mol | [3] |
| CAS Number | 109608-77-7 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | tert-butyl 1,1-dimethyl-2-oxoethylcarbamate, 2-tert-butoxycarbonylamino-2-methylpropanal, N-(tert-butoxycarbonyl)-2-amino-2-methyl-propanal, TERT-BUTYL (1,1-DIMETHYL-2-OXOETHYL)CARBAMATE | [1] |
| Physical Form | Solid | |
| Boiling Point | 260.345 °C at 760 mmHg | [1] |
| Density | 1.002 g/cm³ | [1] |
| Flash Point | 111.253 °C | [1] |
| Refractive Index | 1.44 | [1] |
| Vapor Pressure | 0.012 mmHg at 25°C | [1] |
The following diagram illustrates the two-dimensional structure of this compound.
Experimental Protocols
A plausible synthetic approach for this molecule would involve the protection of the amino group of 2-amino-2-methylpropanal with Boc anhydride. The reaction would likely be carried out in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a mild base like triethylamine or sodium bicarbonate to neutralize the acid byproduct.
Due to the lack of a specific published procedure, researchers aiming to synthesize this compound would need to adapt protocols from the synthesis of analogous N-Boc protected amino aldehydes.
Spectroscopic Data
As with the experimental protocols, specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is limited. Commercial suppliers may hold this data, but it is not typically published in open literature.
For researchers who synthesize this compound, characterization would be crucial. The expected ¹H NMR spectrum would show signals for the tert-butyl protons (a singlet at approximately 1.4 ppm), the methyl protons on the propanal backbone (a singlet), the aldehyde proton (a singlet at around 9-10 ppm), and a signal for the NH proton. The ¹³C NMR would show characteristic peaks for the carbonyl carbons of the carbamate and the aldehyde, as well as for the quaternary and methyl carbons. Mass spectrometry would be used to confirm the molecular weight of 187.24 g/mol .
Logical Relationships in Synthesis
The synthesis of this compound is a straightforward protection reaction, a common step in multi-step organic synthesis. The logical workflow is depicted below.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a valuable building block in organic synthesis, particularly in the preparation of sterically hindered amino acid derivatives and peptide analogs. This document details the most plausible synthetic routes, including detailed experimental protocols, and presents relevant quantitative data. Furthermore, logical workflows for the synthesis are visualized using Graphviz diagrams. While the specific discovery of this compound is not prominently documented in the literature, its synthesis relies on well-established and reliable organic chemistry principles.
Introduction
This compound, also known as N-Boc-2-amino-2-methylpropanal or Boc-Aib-aldehyde, is a bifunctional organic molecule featuring a tert-butoxycarbonyl (Boc) protected amine and an aldehyde functionality. The presence of the gem-dimethyl group on the alpha-carbon introduces significant steric hindrance, making this compound a unique building block for creating conformationally constrained peptides and other complex molecular architectures. Its aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation ofthiazolidines and other heterocycles. Such derivatives are of interest in medicinal chemistry as potential enzyme inhibitors and pharmacologically active agents.[]
This guide focuses on a reliable two-step synthetic pathway starting from the commercially available 2-amino-2-methyl-1-propanol. The synthesis involves the protection of the amino group with a Boc group, followed by the mild oxidation of the primary alcohol to the target aldehyde.
Synthetic Pathway
The most logical and efficient synthesis of this compound proceeds via a two-step sequence:
-
Boc Protection: The amino group of 2-amino-2-methyl-1-propanol is protected using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2-amino-2-methyl-1-propanol.
-
Oxidation: The resulting primary alcohol is then oxidized to the corresponding aldehyde, this compound. For this transformation, mild oxidation methods are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are both highly suitable for this purpose due to their mild reaction conditions and high chemoselectivity.[2][3][4][5]
The overall synthetic scheme is presented below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of N-Boc-2-amino-2-methyl-1-propanol
This procedure outlines the protection of the amino group of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate.
References
Technical Guide: Reactivity and Stability Profile of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and stability of tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate, a bifunctional organic compound featuring a tert-butoxycarbonyl (Boc) protected amine and an aldehyde moiety. This document consolidates available data on its synthesis, physical characteristics, and chemical behavior, offering valuable insights for its application in research and development.
Core Compound Properties
This compound is a white solid at room temperature. Its structure combines the protective attributes of the Boc group with the reactive potential of an aldehyde, making it a useful building block in organic synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the compound is presented in Table 1. These properties are essential for designing experimental setups, particularly for reactions involving this reagent.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | White solid |
| Boiling Point | 260.345 °C at 760 mmHg[1][2] |
| Density | 1.002 g/cm³[1][2] |
| Flash Point | 111.253 °C[1][2] |
| Refractive Index | 1.44[1][2] |
| Vapor Pressure | 0.012 mmHg at 25 °C[1][2] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The available ¹H-NMR data is summarized in Table 2.
| ¹H-NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.28 | Singlet | Aldehyde (CHO) | |
| 7.44 | Singlet | Amine (NH) | |
| 1.37 | Singlet | tert-Butyl | |
| 1.11 | Singlet | Methyl (CH₃)₂ |
Note: While vendor websites suggest the availability of ¹³C-NMR, Mass Spectrometry, and other analytical data, specific and verified spectral data were not publicly available in the reviewed literature.
Synthesis Protocols
Two primary synthetic routes for this compound have been reported, starting from either the corresponding alcohol or carboxylic acid.
Oxidation of a Primary Alcohol
This method involves the oxidation of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.
Experimental Protocol:
-
To a solution of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (10 g, 52.8 mmol) in dichloromethane (50 mL), Dess-Martin periodinane (28.0 g, 66.0 mmol) is added at 0 °C.[3]
-
The resulting reaction mixture is stirred at 25 °C for 16 hours.[3]
-
Upon completion, the reaction mixture is filtered.[3]
-
The filtrate is washed with a saturated sodium thiosulphate solution (50 mL) and a 10% sodium bicarbonate solution (100 mL).[3]
-
The organic layer is dried over anhydrous sodium sulphate, concentrated, and purified by column chromatography to yield the final product as a white solid.[3]
Caption: Synthesis via Oxidation.
Reduction of a Carboxylic Acid
This alternative synthesis begins with the reduction of N-Boc-2-aminoisobutyric acid.
Experimental Protocol:
-
N-Boc-2-aminoisobutyric acid is dissolved in tetrahydrofuran and stirred at 0 °C under an argon atmosphere.[4]
-
Bis(N-methylpiperazinyl)aluminum hydride is added, and the reaction mixture is heated to reflux overnight.[4]
-
Ether is then added to the cooled reaction mixture, and the excess hydride is quenched with a saturated NaCl solution.[4]
-
The aqueous phase is separated and extracted with ether.[4]
-
The combined organic phases are washed with 2M NaOH, 2M HCl, and saturated NaCl.[4]
-
The solution is dried over Na₂SO₄ and evaporated to yield the product.[4]
Caption: Synthesis via Reduction.
Reactivity Profile
The reactivity of this compound is dictated by its two primary functional groups: the acid-labile Boc-carbamate and the electrophilic aldehyde.
Reactions at the Aldehyde Group
The aldehyde functionality is susceptible to nucleophilic attack and reduction.
-
Nucleophilic Addition: The aldehyde can undergo reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and amines, to form secondary alcohols and imines, respectively. It is a suitable substrate for reactions like the Leuckart-Wallach reaction.[2]
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. Common reducing agents such as sodium borohydride are effective for this transformation.
Reactions at the Boc-Carbamate Group
The Boc protecting group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.
-
Acid-Catalyzed Deprotection: The Boc group can be removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid to yield the corresponding primary amine.[1][5] This is a cornerstone reaction in peptide synthesis and other applications where temporary amine protection is required.[6][]
Thermal Reactivity
The Boc group can also be removed thermally, without the need for an acid catalyst, by heating at high temperatures. This process proceeds through the formation of a carbamic acid intermediate, which then decomposes to the free amine, isobutylene, and carbon dioxide.[8]
Caption: Reactivity Pathways.
Stability Profile
The stability of this compound is influenced by its structural features, particularly the presence of the aldehyde group.
Thermal Stability
While the Boc group can be thermally cleaved at elevated temperatures, the compound's overall thermal stability is moderate.[8] α-Amino aldehydes are known to be generally unstable, which suggests that prolonged exposure to high temperatures may lead to decomposition or side reactions.[]
Chemical Stability
-
pH Sensitivity: The compound is stable under neutral and basic conditions. However, it is unstable in acidic environments due to the lability of the Boc protecting group.[5][6]
-
Storage and Handling: For long-term storage, it is recommended to keep the compound in an inert atmosphere and at low temperatures (e.g., in a freezer at -20 °C). This precaution minimizes degradation from atmospheric moisture and potential oxidation of the aldehyde.
Stability Considerations
| Condition | Stability Assessment |
| Acidic (low pH) | Unstable; undergoes deprotection. |
| Neutral (pH 7) | Generally stable. |
| Basic (high pH) | Stable to hydrolysis and nucleophilic attack.[1][5] |
| Elevated Temperature | Moderate stability; can undergo thermal deprotection.[8] |
| Air/Moisture | Potentially sensitive; storage under inert atmosphere is recommended. |
Conclusion
This compound is a versatile synthetic intermediate with a well-defined reactivity profile governed by its aldehyde and Boc-protected amine functionalities. Its utility in organic synthesis is underscored by the orthogonal reactivity of these groups. However, its application requires careful consideration of its moderate stability, particularly its sensitivity to acid and potentially to ambient storage conditions. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis. Further investigation into its quantitative stability and a broader range of reaction conditions would be beneficial for expanding its synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Leuckart-Wallach Reaction | Ambeed [ambeed.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 109608-77-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Solubility Profile of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate. Due to the limited availability of specific quantitative data in public literature, this document synthesizes qualitative predictions based on the compound's molecular structure and provides detailed experimental protocols for researchers to determine precise solubility values.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by the interplay of its functional groups and overall molecular structure. The molecule possesses a polar carbamate group (-NHCOO-) capable of acting as a hydrogen bond acceptor, and two bulky, nonpolar alkyl groups: a tert-butyl group and a 2-methylpropan-2-yl group. This combination suggests a nuanced solubility profile. The large nonpolar surface area will favor solubility in nonpolar and moderately polar solvents, while the polar carbamate moiety will contribute to solubility in polar aprotic solvents. Solubility in polar protic solvents like alcohols is expected, though potentially limited by the significant hydrophobic character.
Predicted Solubility Data
While empirical data is pending, the following table presents a qualitative and estimated quantitative solubility profile for this compound at ambient temperature (approximately 20-25°C). These predictions are derived from the structural characteristics of the molecule and the known solubility of similar carbamate compounds.
| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | > 10 |
| Tetrahydrofuran (THF) | Very Soluble | > 10 | |
| Ethyl Acetate | Soluble | 1 - 10 | |
| Acetone | Soluble | 1 - 10 | |
| Acetonitrile | Moderately Soluble | 0.1 - 1 | |
| Dimethylformamide (DMF) | Soluble | 1 - 10 | |
| Dimethyl Sulfoxide (DMSO) | Soluble | 1 - 10 | |
| Polar Protic | Methanol | Moderately Soluble | 0.1 - 1 |
| Ethanol | Moderately Soluble | 0.1 - 1 | |
| Isopropanol | Sparingly Soluble | < 0.1 | |
| Nonpolar | Toluene | Soluble | 1 - 10 |
| Hexane | Sparingly Soluble | < 0.1 | |
| Diethyl Ether | Moderately Soluble | 0.1 - 1 |
Experimental Protocol: Determination of Thermodynamic Solubility
This section details a standard laboratory procedure for the quantitative determination of the thermodynamic solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed for a minimum of 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) against a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or molarity).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of thermodynamic solubility as described in the experimental protocol.
Spectral Analysis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the organic compound tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate (CAS No. 109608-77-7). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational chemistry, providing a reliable reference for experimental verification.
Predicted ¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | Aldehyde (-CHO) |
| ~5.0 | Singlet | 1H | Amine (-NH) |
| ~1.4 | Singlet | 9H | tert-butyl (-C(CH₃)₃) |
| ~1.3 | Singlet | 6H | gem-dimethyl (-C(CH₃)₂) |
Predicted ¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~202 | Aldehyde Carbonyl (CHO) |
| ~154 | Carbamate Carbonyl (N-C=O) |
| ~80 | tert-butyl Quaternary Carbon (-C (CH₃)₃) |
| ~60 | Quaternary Carbon (-C (CH₃)₂) |
| ~28 | tert-butyl Methyl Carbons (-C(C H₃)₃) |
| ~22 | gem-dimethyl Carbons (-C(C H₃)₂) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch |
| ~2970, 2870 | Strong | C-H Stretch (Aliphatic) |
| ~2720, 2820 | Medium, Weak | C-H Stretch (Aldehyde) |
| ~1720 | Strong | C=O Stretch (Aldehyde) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1510 | Medium | N-H Bend |
| ~1370, 1390 | Medium | C-H Bend (gem-dimethyl and tert-butyl) |
| ~1250 | Strong | C-N Stretch |
| ~1160 | Strong | C-O Stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 187 | Low | [M]⁺ (Molecular Ion) |
| 131 | Medium | [M - C₄H₈]⁺ |
| 116 | Medium | [M - C₄H₉O]⁺ |
| 102 | Medium | [M - C₅H₉O₂]⁺ |
| 88 | High | [C₄H₆NO]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following sections provide standardized methodologies for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory (or KBr pellet press)
-
Solid sample of this compound
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
Procedure (using ATR):
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.
-
Sample of this compound
-
Solvent for sample dissolution (if using GC-MS, e.g., dichloromethane or ethyl acetate)
-
Vials and syringes
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to appropriately separate the compound from the solvent and any impurities.
-
Set the MS parameters: EI energy (typically 70 eV), mass range (e.g., m/z 40-400), and scan speed.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer for ionization and analysis.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide on the tert-Butoxycarbonyl (Boc) Protecting Group: Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a cornerstone amine-protecting group in modern organic synthesis, valued for its stability across a wide range of chemical conditions and its facile, selective removal under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive examination of the Boc group's mechanism of action in both protection and deprotection reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles of the Boc Protecting Group
The primary role of the Boc group is to reversibly mask the nucleophilic and basic nature of primary and secondary amines by converting them into less reactive carbamates.[3][4][5] This prevents undesired side reactions during subsequent synthetic transformations. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), a stable and commercially available compound.[3]
A significant advantage of the Boc group is its orthogonality with other common protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to catalytic hydrogenation used to remove the benzyloxycarbonyl (Cbz) group.[3][4][6] This orthogonality is crucial for complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3][4]
Mechanism of Action: Amine Protection
The protection of an amine with (Boc)₂O is a nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[4][7]
While the reaction can proceed without a catalyst, a base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.[3][8][9]
Figure 1. Mechanism of Boc protection of an amine using (Boc)₂O.
Mechanism of Action: Amine Deprotection
The removal of the Boc group is its defining characteristic and is most commonly achieved under anhydrous acidic conditions.[4][10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[1][3]
The acid-catalyzed deprotection mechanism involves four key steps:[1]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This is the favored site of protonation as the resulting cation is resonance-stabilized.[1][5]
-
Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][5] This step is irreversible and drives the reaction to completion.
-
Amine Salt Formation: The liberated free amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1]
The tert-butyl cation generated can be trapped by nucleophiles or undergo elimination to form isobutene gas.[4][11] In syntheses involving substrates with nucleophilic residues (like tryptophan or methionine), scavengers such as anisole or dithiothreitol (DTT) are often added to trap the cation and prevent side reactions.[9][10]
Figure 2. Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Quantitative Data: Stability and Reaction Conditions
The stability of the Boc group is highly dependent on the reaction environment. It is generally robust under basic, nucleophilic, and reductive conditions but labile to acid.[2][6]
Table 1: Comparative Stability of the Boc Group under Various Conditions [2]
| Condition Category | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome |
| Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | Rapid cleavage |
| Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol | Room Temp. | Effective cleavage | |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Dichloromethane (DCM) | Varies | Milder cleavage for sensitive substrates | |
| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temp. | Stable |
| Piperidine | DMF | Room Temp. | Stable | |
| Reductive | H₂, Pd/C | Methanol / EtOAc | Room Temp. | Stable |
| Nucleophilic | Hydrazine (NH₂NH₂) | Methanol | Room Temp. | Stable |
Table 2: Typical Conditions for Acid-Catalyzed Boc Deprotection [9]
| Acid Reagent | Concentration in Solvent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| TFA | 25% | DCM | Room Temp. | 2 hours | Common, generally effective condition. |
| TFA | 50% | DCM | Room Temp. | 30 minutes | Faster deprotection for less sensitive substrates. |
| HCl | 4 M | 1,4-Dioxane | Room Temp. | 30 minutes | Common alternative to TFA; product precipitates as HCl salt. |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temp. | 1 - 4 hours | Mild method for selective deprotection. |
Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration.[12] In contrast, deprotection with TFA may require a large excess of acid to achieve a reasonable reaction rate.[12]
Experimental Protocols
The following are generalized protocols for the protection and deprotection of amines using the Boc group. Substrate-specific optimization is often necessary.
-
Reagents and Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 - 1.2 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (optional, e.g., Triethylamine (NEt₃), 1.2 equivalents)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent (e.g., THF) in a round-bottom flask.[4]
-
Add the base (e.g., NEt₃), followed by the portion-wise addition of (Boc)₂O.[4]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N-Boc protected amine.[4]
-
-
Reagents and Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous sodium or magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]
-
Slowly add TFA to the stirred solution. A final concentration of 20-50% (v/v) TFA in DCM is common.[1][6] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation in a fume hood.[6]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Remove the solvent and excess TFA under reduced pressure. The crude product is often obtained as a TFA salt.
-
For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a brine wash.[13]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected amine.[13]
-
Figure 3. General experimental workflows for Boc protection and deprotection.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, offering a robust and versatile method for the temporary masking of amine functionality. Its well-understood mechanisms of installation and, critically, its acid-labile nature allow for its strategic and orthogonal application in the synthesis of complex molecules, from peptides to active pharmaceutical ingredients. A thorough understanding of its stability profile, reaction kinetics, and the practical considerations outlined in this guide will empower researchers to leverage the Boc group to its full potential, achieving synthetic goals with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of the N-Boc Protecting Group in Organic Synthesis, Featuring "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures.[1][2] Its widespread use stems from its reliability in protecting amine functionalities, its stability under a broad range of reaction conditions, and the facility with which it can be selectively removed under mild acidic conditions.[1] This technical guide delves into the core principles of N-Boc protection, utilizing "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" as a structural exemplar of an N-Boc protected compound.
The N-Boc Protecting Group: Core Principles
The primary function of the N-Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing unwanted side reactions during subsequent synthetic transformations.[1][3] By converting a reactive amine into a significantly less reactive carbamate, chemists can achieve a high degree of selectivity in their synthetic routes.[1][3]
The key attributes of the N-Boc protecting group include:
-
Ease of Introduction: The Boc group is typically introduced under mild conditions.[2]
-
Stability: It is robust and stable under a wide array of non-acidic conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1][4]
-
Facile and Selective Removal: The Boc group is readily cleaved under mild acidic conditions, which allows for its removal without affecting other acid-sensitive functional groups if conditions are carefully chosen.[1][3]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common amine protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.[1][4] This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[1][4]
"this compound" (CAS Number: 109608-77-7) serves as a clear illustration of a molecule featuring an N-Boc protected amine.[5][6] Its structure consists of a tert-butoxycarbonyl group attached to the nitrogen atom of a 2-amino-2-methyl-1-propanone moiety.
Mechanisms of N-Boc Protection and Deprotection
A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is crucial for its effective application.
2.1. N-Boc Protection
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][7] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[7][8] This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.[7][8] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[7] While the reaction can proceed without a base, bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (NaOH) are often employed to enhance the nucleophilicity of the amine and accelerate the reaction.[4][7]
Caption: Mechanism of N-Boc protection of an amine using Boc anhydride.
2.2. N-Boc Deprotection
The removal of the Boc group is efficiently achieved under acidic conditions.[7] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent, are commonly used.[3][9] The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Quantitative Data
The selection of appropriate conditions for the protection and deprotection of amines with the Boc group is critical for the success of a synthetic sequence. The following tables summarize common reagents and conditions.
Table 1: Common Conditions for N-Boc Protection
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Substrates |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines[7] |
| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 1 - 4 h | High | Amino Acids[4] |
| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | 2 - 16 h | High | Primary and Secondary Amines[9] |
| (Boc)₂O | N,N-Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 0 - Room Temperature | 1 - 6 h | High | Sensitive Substrates |
Table 2: Common Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 - Room Temperature | 30 min - 2 h | Volatile and corrosive, requires careful handling.[10] |
| Hydrogen Chloride (HCl) (4M) | Dioxane or Ethyl Acetate | 0 - Room Temperature | 30 min - 4 h | A common and effective method.[10] |
| p-Toluenesulfonic Acid (TsOH) | Dichloroethane (DME) / Methanol (MeOH) | 40 | 2 h | Milder, non-volatile acid.[11] |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1 - 4 h | Mild conditions, suitable for substrates with other acid-labile groups.[12] |
| Water | Water | 90 - 100 | < 15 min | Green chemistry approach, high temperatures required.[13] |
| Thermolytic (no acid) | Trifluoroethanol (TFE) | 150 | 60 min | Continuous flow method, avoids acid catalysts.[14] |
Experimental Protocols
4.1. General Procedure for N-Boc Protection of an Amine
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Base Addition: Add a base (e.g., Triethylamine, 1.2 - 2.0 equivalents) to the solution and stir. For reactions sensitive to temperature, it is advisable to cool the mixture in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove the base and other water-soluble byproducts.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography if necessary.
4.2. General Procedure for N-Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve the N-Boc protected amine in Dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath and slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Solvent Removal: Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Isolation: The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Applications in Drug Development and Peptide Synthesis
The N-Boc protecting group is fundamental in the synthesis of peptides and small molecule drugs.[2] In Solid-Phase Peptide Synthesis (SPPS), Boc-protected amino acids are sequentially added to a growing peptide chain on a solid support.[2] The ability to selectively deprotect the N-terminus allows for the controlled elongation of the peptide.
Caption: A simplified workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Conclusion
The N-Boc protecting group remains a cornerstone of modern organic synthesis. Its predictable reactivity, stability under various conditions, and well-established protocols for its introduction and removal make it a highly reliable and versatile tool for the protection of amines.[1] A comprehensive understanding of the principles and methodologies outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage N-Boc chemistry in their synthetic endeavors, from the creation of novel small molecules to the assembly of complex peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. This compound | 109608-77-7 [sigmaaldrich.com]
- 6. appretech.com [appretech.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in Synthetic Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, systematically known as N-Boc-α-aminoisobutyric acid (Boc-Aib-OH), is a non-proteinogenic amino acid building block that has become an indispensable tool in modern peptide science and medicinal chemistry. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints, leading to peptides with enhanced stability, predictable secondary structures, and improved therapeutic potential. This technical guide provides an in-depth overview of the chemical properties, synthesis, and strategic applications of Boc-Aib-OH in peptide and drug development. Detailed experimental protocols for its synthesis and incorporation into peptide chains are presented, alongside a summary of its impact on peptide structure and function.
Introduction
The therapeutic application of peptides is often hampered by their poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. Among these, α-aminoisobutyric acid (Aib), protected in its Boc form as this compound, has emerged as a powerful building block. The steric hindrance imposed by the gem-dimethyl group restricts the peptide backbone's rotational freedom, promoting the formation of stable helical structures such as α-helices and 3₁₀-helices.[1] This pre-organization into a defined secondary structure can enhance binding to biological targets and is crucial for activities like membrane translocation. Furthermore, the quaternary α-carbon provides exceptional resistance to enzymatic degradation by proteases, significantly extending the in vivo half-life of Aib-containing peptides.[2]
This guide serves as a comprehensive resource for researchers and drug developers, detailing the synthesis of Boc-Aib-OH, its incorporation into synthetic peptides, and its influence on their structural and biological properties.
Physicochemical Properties and Specifications
Boc-Aib-OH is a white crystalline powder soluble in a range of organic solvents.[3] Its key properties are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | References |
| CAS Number | 30992-29-1 | [4] |
| Molecular Formula | C₉H₁₇NO₄ | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 118-122 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis of this compound (Boc-Aib-OH)
The synthesis of Boc-Aib-OH is typically achieved through the reaction of 2-aminoisobutyric acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward procedure provides the desired product in high yield.
Synthesis Workflow
Caption: Synthesis workflow for Boc-Aib-OH.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the N-Boc protection of amino acids.[3]
Materials:
-
2-aminoisobutyric acid (Aib)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1.0 N Sodium hydroxide (NaOH) solution
-
1,4-Dioxane
-
1N Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 2-aminoisobutyric acid (1.0 eq) in a solvent mixture of 1.0 N NaOH solution and 1,4-dioxane.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Solvent Removal: Upon completion of the reaction, remove the 1,4-dioxane by distillation under reduced pressure.
-
Acidification: Adjust the pH of the remaining aqueous residue to 3 with 1N HCl solution.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, Boc-Aib-OH, as a white solid.[3]
Expected Yield: Approximately 80%.[3]
Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals are: δ 5.07 (brs, 1H), 1.54 (s, 6H), 1.45 (s, 9H) in CDCl₃.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Aib-OH is a key building block in solid-phase peptide synthesis (SPPS), particularly when using the Boc/Bzl protection strategy. However, its incorporation can also be adapted for Fmoc/tBu strategies. The primary challenge in coupling Boc-Aib-OH is the steric hindrance from the gem-dimethyl groups.[2]
SPPS Workflow for Aib Incorporation
Caption: General workflow for incorporating Aib in SPPS.
Recommended Coupling Protocol for Boc-Aib-OH
Due to steric hindrance, standard coupling conditions may result in low efficiency. More potent coupling reagents and optimized conditions are recommended.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Aib-OH (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM, peptide synthesis grade)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF. If using Fmoc chemistry, perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.[1]
-
Amino Acid Coupling Solution: In a separate vessel, dissolve Boc-Aib-OH in DMF. Add the coupling reagents, DIC and Oxyma, to the amino acid solution.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] For particularly difficult couplings, reaction times may be extended, or microwave-assisted SPPS can be employed to enhance efficiency.
-
Washing: After the coupling is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
Structural and Biological Implications of Aib Incorporation
The inclusion of Aib residues has profound and predictable effects on the structure and stability of peptides.
Conformational Stabilization
The primary utility of Aib is its strong propensity to induce helical structures. The restricted Ramachandran angles (φ ≈ ±60°, ψ ≈ ±30°) force the peptide backbone into either a right-handed or left-handed 3₁₀- or α-helical conformation.[5] This conformational rigidity can pre-organize a peptide into its bioactive shape, reducing the entropic penalty upon binding to a target and thus enhancing binding affinity.
| Parameter | Effect of Aib Incorporation | References |
| Conformational Flexibility | Significantly restricted | [1][5] |
| Helical Propensity | Strong induction of 3₁₀- and α-helices | [5] |
| Proteolytic Stability | Enhanced resistance to enzymatic degradation | |
| Membrane Permeability | Often increased due to stable helical structure and hydrophobicity | [2] |
| Bioavailability | Generally improved due to increased stability |
Enhanced Metabolic Stability
The gem-dimethyl group at the α-carbon sterically hinders the approach of proteolytic enzymes, making peptide bonds involving Aib highly resistant to cleavage. This leads to a significantly longer plasma half-life, a critical attribute for the development of peptide-based therapeutics.
Case Study: Aib in Cell-Penetrating Peptides (CPPs)
Cell-penetrating peptides are short peptides capable of crossing cellular membranes and delivering molecular cargo. The efficiency of CPPs is often linked to their ability to adopt a stable helical and amphipathic structure. The incorporation of Aib has been shown to be a powerful strategy in designing potent CPPs. By stabilizing the helical conformation, Aib enhances the interaction of the CPP with the cell membrane, leading to improved cellular uptake.[3]
Conclusion
This compound is a cornerstone building block for modern peptide chemistry. Its ability to enforce helical conformations and confer proteolytic resistance makes it an invaluable tool for addressing the inherent weaknesses of natural peptides as drug candidates. The straightforward synthesis of Boc-Aib-OH and its established, albeit challenging, incorporation into peptide sequences allow for the rational design of peptides with enhanced stability, improved target affinity, and superior pharmacokinetic profiles. As the demand for sophisticated peptide therapeutics grows, the strategic use of Boc-Aib-OH will undoubtedly continue to play a pivotal role in the discovery and development of new medicines.
References
Methodological & Application
Synthesis protocol for "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"
Introduction
This document provides a detailed protocol for the synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a valuable building block in organic synthesis, particularly in the preparation of sterically hindered amino aldehydes and other complex molecules in drug discovery. The synthesis involves a two-step procedure commencing with the protection of the amino group of 2-aminoisobutyric acid with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the resulting N-Boc-2-aminoisobutyric acid to the corresponding aldehyde.
Overall Reaction Scheme
Step 1: Boc Protection of 2-Aminoisobutyric Acid Step 2: Reduction of N-Boc-2-aminoisobutyric acid to this compound
Experimental Protocols
Step 1: Synthesis of N-Boc-2-aminoisobutyric acid
This procedure outlines the protection of the amino group of 2-aminoisobutyric acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
2-Aminoisobutyric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminoisobutyric acid (10.3 g, 100 mmol) in a solution of sodium hydroxide (4.4 g, 110 mmol) in 50 mL of water.
-
To the stirred solution, add 100 mL of dioxane.
-
Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-aminoisobutyric acid as a white solid.
Step 2: Synthesis of this compound
This protocol describes the reduction of the N-Boc protected amino acid to the target aldehyde using bis(N-methylpiperazinyl)aluminum hydride.[1]
Materials:
-
N-Boc-2-aminoisobutyric acid
-
Bis(N-methylpiperazinyl)aluminum hydride
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride (NaCl) solution
-
2 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve N-Boc-2-aminoisobutyric acid (10.15 g, 50 mmol) in 100 mL of anhydrous THF.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add a solution of bis(N-methylpiperazinyl)aluminum hydride (55 mmol) in THF to the stirred solution.[1]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.[1]
-
Cool the reaction mixture to room temperature and then quench by the slow addition of 50 mL of diethyl ether, followed by the careful addition of a saturated NaCl solution to decompose the excess hydride.[1]
-
Separate the aqueous phase and extract it with diethyl ether (2 x 50 mL).[1]
-
Combine the organic phases and wash sequentially with 2 M NaOH solution (50 mL), 2 M HCl solution (50 mL), and saturated NaCl solution (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Product Name | Starting Material | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product Amount (g) | Yield (%) | Purity (%) |
| 1 | N-Boc-2-aminoisobutyric acid | 2-Aminoisobutyric acid | 203.24 | 10.3 | 100 | 18.3 | 90 | >95 |
| 2 | This compound | N-Boc-2-aminoisobutyric acid | 187.25 | 10.15 | 50 | 7.5 | 80 | >98 |
Note: Yields and purity are typical and may vary depending on reaction conditions and purification efficiency.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, also known as Boc-α-aminoisobutyric acid aldehyde (Boc-Aib-H), and its corresponding carboxylic acid, Boc-α-aminoisobutyric acid (Boc-Aib-OH), in synthetic chemistry and drug development. The unique steric hindrance of the α,α-dimethylated amino acid residue confers specific conformational properties to peptides and peptidomimetics, making it a valuable building block in modern medicinal chemistry.
Overview and Key Applications
This compound and its derivatives are primarily utilized in:
-
Peptide Synthesis: As a building block to introduce conformational constraints in peptides, often inducing helical or turn structures.[1][2][3] This is crucial for mimicking or stabilizing bioactive conformations.
-
Drug Development: To enhance the metabolic stability and bioavailability of peptide-based drugs by protecting them from enzymatic degradation.[4]
-
Bioconjugation: For the attachment of biomolecules to various carriers or surfaces for targeted drug delivery.[4]
-
Synthesis of Peptidomimetics: In the creation of novel molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of the related compound Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester is provided below.
| Property | Value | Reference |
| Synonyms | Boc-Aib-OSu, Boc-α-methylalanine N-hydroxysuccinimide ester | --INVALID-LINK-- |
| CAS Number | 104055-39-2 | --INVALID-LINK-- |
| Molecular Formula | C13H20N2O6 | --INVALID-LINK-- |
| Molecular Weight | 300.3 g/mol | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | 162-168 °C | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented synthesis procedure.
Materials:
-
tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
-
Dichloromethane (DCM)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO3)
-
Sodium hypochlorite solution (bleach)
-
Sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq) in dichloromethane, add TEMPO (0.03 eq), KBr (0.1 eq), and sodium bicarbonate.
-
Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding sodium thiosulfate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the title compound.
Quantitative Data for Synthesis:
| Reagent | Molar Equivalent | Role |
| tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | 1.0 | Starting material |
| TEMPO | 0.03 | Catalyst |
| KBr | 0.1 | Co-catalyst |
| NaHCO3 | - | Base |
| Sodium hypochlorite | - | Oxidizing agent |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Aib-OH
This protocol describes the incorporation of a Boc-Aib-OH residue into a growing peptide chain on a solid support using Boc chemistry. Due to the steric hindrance of Aib, specialized coupling conditions are often required.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Aib-OH (3-5 equivalents)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Workflow for SPPS Cycle:
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.
-
-
Neutralization:
-
Neutralize the resin with a 10% solution of DIPEA in DMF for 5-10 minutes (repeat twice).
-
Wash the resin with DMF.
-
-
Coupling of Boc-Aib-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-Aib-OH (3-5 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for the subsequent amino acid couplings.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Boc deprotection, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and lyophilize.
-
Quantitative Data for a Typical Boc-Aib-OH Coupling:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Boc-Aib-OH | 3-5 | Amino acid to be coupled |
| HBTU | 2.9 | Coupling reagent |
| HOBt | 3 | Coupling additive (reduces racemization) |
| DIPEA | 6 | Base for activation and neutralization |
| TFA | 50% in DCM | Boc deprotection |
Signaling Pathway Involvement
Peptides containing α-aminoisobutyric acid (Aib) are known to adopt stable helical conformations. These structures can mimic the α-helical domains of larger proteins, allowing them to interact with specific biological targets. For instance, Aib-containing peptides can be designed to disrupt protein-protein interactions that are crucial for certain disease-related signaling pathways.
One such example is the disruption of the p53-MDM2 interaction, a key target in cancer therapy. Peptides that mimic the α-helical region of p53 can bind to MDM2, preventing the degradation of p53 and thereby restoring its tumor-suppressing function.
Caption: Aib-peptides can disrupt the p53-MDM2 interaction.
Conclusion
This compound and its corresponding carboxylic acid are valuable reagents for the synthesis of conformationally constrained peptides and peptidomimetics. The protocols provided herein offer a starting point for researchers in the field. Due to the sterically hindered nature of the Aib residue, optimization of coupling times and reagents may be necessary for specific sequences. Careful monitoring of reaction completion is crucial for obtaining high-purity target molecules. The unique structural properties imparted by Aib continue to make it an important tool in the design of novel therapeutics.
References
- 1. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
Deprotection conditions for "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"
Topic: Deprotection Conditions for tert-Butyl Carbamates and Pivaloyl Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction
In organic synthesis, particularly in the fields of medicinal chemistry and drug development, the use of protecting groups for amines is a fundamental strategy. These groups temporarily block the reactivity of the amine functionality, allowing for chemical transformations on other parts of the molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
This document provides detailed application notes and protocols for the deprotection of two common amine protecting groups: the tert-butyloxycarbonyl (Boc) group, which is a type of carbamate, and the pivaloyl (Piv) group, which is an acyl group. The compound "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" suggests a molecule bearing both a tert-butyl carbamate and a pivaloyl group on a nitrogen atom. While this specific di-acylated structure is uncommon, the deprotection of each of these groups individually is a frequent operation in multi-step synthesis.
Deprotection of tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.[1][2] The cleavage of the Boc group proceeds via the formation of a stable tert-butyl cation.[1]
Quantitative Data for Boc Deprotection
| Condition ID | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Notes |
| Boc-A1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 2 h | >95% | A very common and efficient method.[2] TFA is corrosive and should be handled with care. |
| Boc-A2 | Hydrochloric acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 4 h | High | 4M HCl in dioxane is a commercially available and convenient reagent. |
| Boc-A3 | Phosphoric acid (aqueous) | - | Room Temp. | Variable | High | An environmentally benign and mild reagent.[3] |
| Boc-L1 | Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 h | Good | A mild Lewis acid condition, but N-Boc groups were found to be labile.[4] |
| Boc-L2 | Cerium(III) chloride heptahydrate / Sodium iodide | Acetonitrile | 80°C | 2 - 6 h | Good to Excellent | A selective method for deprotection of N-Boc groups.[5] |
| Boc-O1 | Oxalyl chloride | Methanol | Room Temp. | < 30 min | Good to Excellent | A mild and rapid method.[6] 3 equivalents of oxalyl chloride are typically used.[6] |
Experimental Protocols for Boc Deprotection
Protocol B-1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected amine in dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine.
Protocol B-2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.
Deprotection of Pivaloyl (Piv) Group
The pivaloyl group is significantly more stable than the Boc group and is resistant to many acidic and basic conditions.[7] Its removal often requires more forcing conditions, such as strong base or reductive methods.[7][8]
Quantitative Data for Pivaloyl Deprotection
| Condition ID | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Notes |
| Piv-B1 | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 40-45 °C | 1 - 3 h | Quantitative | Effective for the deprotection of N-pivaloylindoles.[8] |
| Piv-B2 | Sodium methoxide (NaOMe) | Methanol (MeOH) | Reflux | Variable | Variable | Yields can be poor and substrate-dependent.[8] |
| Piv-R1 | Lithium, Naphthalene (catalytic) | Tetrahydrofuran (THF) | Room Temp. | 1 - 2 h | Good | Reductive cleavage of N-pivaloyltetrazoles.[9] |
Experimental Protocol for Pivaloyl Deprotection
Protocol P-1: Deprotection of N-Pivaloylindole using Lithium Diisopropylamide (LDA)
Note: This protocol is specific for N-pivaloylindoles as described in the literature and may require optimization for other substrates.[8]
-
Prepare a solution of the N-pivaloylindole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add a solution of lithium diisopropylamide (LDA) (2 equivalents) in THF dropwise.
-
Warm the reaction mixture to 40-45 °C and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the deprotection of an amine protecting group.
Orthogonal Protecting Group Strategy
In complex syntheses, it is often necessary to use multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protecting group strategy.[2][10] For instance, a Boc group (acid-labile) and a carboxybenzyl (Cbz) group (removable by hydrogenolysis) can be used in the same molecule, allowing for the selective deprotection of one amine in the presence of the other.[2] The significant difference in the stability of the Boc and pivaloyl groups also allows for their potential use in an orthogonal fashion, where the Boc group can be removed with acid while the pivaloyl group remains intact.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
Application Notes and Protocols: tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate , also known as N-Boc-2-amino-2-methylpropanal, in solid-phase peptide synthesis (SPPS). While not a conventional reagent in routine peptide synthesis, its unique structure as a sterically hindered, Boc-protected amino aldehyde presents opportunities for the introduction of non-standard amino acid derivatives and for specialized bio-conjugation strategies. These protocols are adapted from established methods for handling sterically hindered amino acids and are intended to serve as a guide for research and development applications.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of complex peptide sequences. The Boc/Bzl protection strategy is a well-established method in SPPS.[1] this compound is a Boc-protected building block that can be utilized in peptide and medicinal chemistry.[2] Its structure, featuring a quaternary carbon adjacent to the aldehyde and the Boc-protected amine, introduces significant steric hindrance. This steric bulk can impede standard coupling reactions in SPPS, necessitating optimized protocols.
The primary application of this reagent in SPPS is envisioned for the N-terminal modification of peptides, introducing a unique structural motif. The aldehyde functionality, after deprotection, can serve as a reactive handle for subsequent chemoselective ligation, such as oxime formation or reductive amination, to conjugate other molecules like drugs, imaging agents, or polyethylene glycol (PEG).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 109608-77-7 |
| Molecular Formula | C₉H₁₇NO₃ |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Challenges in Solid-Phase Peptide Synthesis
The principal challenge in utilizing this compound in SPPS is the steric hindrance imparted by the gem-dimethyl group on the α-carbon. This can lead to:
-
Slow Coupling Kinetics: The bulky nature of the molecule can significantly reduce the rate of amide bond formation.
-
Incomplete Reactions: Standard coupling conditions may result in low yields and the presence of deletion sequences in the final peptide product.
-
Aggregation: The introduction of bulky, hydrophobic residues can sometimes promote peptide aggregation on the solid support.
To overcome these challenges, modifications to standard Boc-SPPS protocols are required, including the use of more potent coupling reagents and potentially longer reaction times.
Experimental Protocols
The following protocols are designed for the incorporation of this compound at the N-terminus of a peptide synthesized on a solid support using Boc chemistry.
General Boc-SPPS Procedure
A standard Boc-SPPS workflow is followed for the synthesis of the peptide sequence up to the point of coupling the target molecule. This generally involves the use of a Merrifield or PAM resin.[3] The cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
Workflow for a single coupling cycle in Boc-SPPS:
Protocol for Coupling of this compound
This protocol is adapted for sterically hindered amino acids and is recommended for the coupling of the title compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or an equivalent additive
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Ensure the peptide-resin from the previous step is thoroughly washed and neutralized to provide a free N-terminal amine.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal volume of DMF. Add DIC (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes. If using HBTU/HATU, pre-mix with the carbamate and add DIEA just before adding to the resin.
-
Coupling Reaction: Drain the solvent from the peptide-resin and add the activation solution. Agitate the mixture at room temperature. Due to the steric hindrance, a longer coupling time of 4-12 hours may be necessary.
-
Monitoring: The completion of the reaction should be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates incomplete coupling.
-
Double Coupling: If the Kaiser test is positive after the initial coupling time, a second coupling is recommended. Drain the reaction mixture, wash the resin with DMF, and repeat steps 2 and 3.
-
Washing: Once a negative Kaiser test is achieved, thoroughly wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
Cleavage from the Resin
The final peptide, now capped with the Boc-protected amino aldehyde, is cleaved from the resin using a strong acid, typically anhydrous hydrogen fluoride (HF).
Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
Cleavage Cocktail:
-
Anhydrous HF
-
Scavengers (e.g., anisole, p-cresol) to protect sensitive amino acid side chains.
Procedure:
-
The dried peptide-resin is placed in a specialized HF cleavage apparatus.
-
The cleavage cocktail is added, and the reaction proceeds at 0°C for 1-2 hours.
-
The HF is carefully evaporated, and the crude peptide is precipitated with cold diethyl ether.
-
The precipitated peptide is washed with cold ether and then dissolved in an appropriate aqueous buffer for purification.
Data Presentation
The efficiency of coupling sterically hindered amino acids is highly sequence-dependent. Table 2 provides representative coupling efficiencies for N-methylated amino acids, which present similar steric challenges.
| Amino Acid Derivative | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| N-Boc-N-methyl-Valine | HBTU/DIEA | 4 | ~85-95 |
| N-Boc-N-methyl-Isoleucine | HATU/DIEA | 6 | ~80-90 |
| N-Boc-N-methyl-Phenylalanine | DIC/HOBt | 8 | ~90-98 |
Data are illustrative and based on typical values reported for sterically hindered amino acids.
Visualization of the Proposed Workflow
The overall workflow for the synthesis and modification of a peptide using this compound is depicted below.
Conclusion
This compound is a specialized building block that, while challenging to incorporate, offers the potential for creating novel peptide structures and conjugates. The protocols provided herein, adapted for sterically hindered reagents, offer a starting point for researchers to explore the applications of this compound in solid-phase peptide synthesis. Successful implementation will depend on careful optimization of coupling conditions and diligent monitoring of reaction completion. The aldehyde functionality introduced by this reagent opens up possibilities for post-synthesis modifications, which is of significant interest in drug development and chemical biology.
References
Application Notes: The Role of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in Pioneering Drug Discovery
Introduction
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, more commonly known in the scientific community as N-Boc-α-aminoisobutyric acid (Boc-Aib-OH), is a synthetic amino acid derivative that has become an indispensable tool in modern drug discovery. Its unique structural feature, the gem-dimethyl group on the α-carbon, imparts significant conformational constraints upon peptide backbones. This property is strategically exploited by medicinal chemists to engineer peptides and peptidomimetics with enhanced therapeutic properties, including increased metabolic stability, improved receptor affinity, and greater bioavailability. The tert-butoxycarbonyl (Boc) protecting group allows for its seamless integration into standard solid-phase and solution-phase peptide synthesis protocols.
Key Applications in Drug Discovery
The primary application of Boc-Aib-OH lies in its use as a building block for the synthesis of novel peptide-based therapeutics. The incorporation of the α-aminoisobutyric acid (Aib) residue offers several distinct advantages:
-
Enhanced Metabolic Stability: The gem-dimethyl group sterically hinders the action of proteolytic enzymes, significantly increasing the in vivo half-life of Aib-containing peptides compared to their native counterparts. This resistance to degradation is a critical attribute for the development of effective peptide drugs.
-
Induction of Helical Conformations: The conformational rigidity imposed by the Aib residue strongly promotes the formation of helical secondary structures, such as 3₁₀-helices and α-helices.[1][2][3] This is particularly valuable in mimicking the helical domains of proteins that are crucial for biological interactions, for instance, in the design of inhibitors for protein-protein interactions.
-
Improved Biological Activity: By stabilizing a bioactive conformation, the Aib residue can lead to enhanced binding affinity for biological targets. This has been demonstrated in various classes of therapeutic peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). For example, the incorporation of Aib residues into the antimicrobial peptide esculentin-1a was shown to increase its activity against Gram-positive bacteria.[1]
-
Development of Peptidomimetics: Boc-Aib-OH is also utilized in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[4]
Quantitative Data on Aib-Containing Peptides
The following tables summarize quantitative data demonstrating the impact of incorporating Aib residues into peptide sequences.
| Table 1: Antimicrobial Activity of Esculentin-1a(1-21)NH₂ and its Aib-Containing Analog |
| Peptide |
| Esculentin-1a(1-21)NH₂ |
| [Aib¹,¹⁰,¹⁸]-Esculentin-1a(1-21)NH₂ |
| Esculentin-1a(1-21)NH₂ |
| [Aib¹,¹⁰,¹⁸]-Esculentin-1a(1-21)NH₂ |
| Data adapted from a study on the effects of Aib residue insertion on the structural-functional properties of a frog skin-derived peptide.[1] |
| Table 2: Cellular Uptake of a Model Amphipathic Peptide (MAP) and its Aib-Containing Analog |
| Peptide |
| MAP |
| MAP(Aib) |
| Data adapted from a study on the cellular uptake of Aib-containing amphipathic helix peptides.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide
This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing an Aib residue using Boc chemistry.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids, including Boc-Aib-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Piperidine (for Fmoc chemistry if used as an alternative)
-
Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with scavengers)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt in DMF/DCM).
-
Allow the reaction to proceed for 2-4 hours with shaking.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM, followed by a neutralization step with a 10% solution of DIEA in DCM.
-
Wash again with DCM and DMF.
-
-
Coupling of Subsequent Amino Acids (including Boc-Aib-OH):
-
Dissolve the next Boc-protected amino acid (e.g., Boc-Aib-OH) and HOBt in DMF.
-
Add the coupling agent (DCC or DIC) and allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Note: Due to the steric hindrance of the Aib residue, a double coupling may be necessary to ensure complete reaction.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Collect the crude peptide by centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: p53-MDM2 signaling pathway and its inhibition.
Caption: Boc-SPPS workflow for Aib-peptides.
References
- 1. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" in lacosamide synthesis
Application Notes and Protocols for Lacosamide Synthesis
A Note on the Starting Material: While the request specified the use of "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate," extensive literature searches did not yield any documented application of this specific reagent in the synthesis of Lacosamide. The established and widely reported synthetic pathways for Lacosamide utilize a structurally related Boc-protected amino acid, (R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid (N-Boc-D-serine) , as the key starting material. The following application notes and protocols detail this well-documented and industrially relevant synthetic route.
Introduction
Lacosamide is an anticonvulsant drug used for the treatment of partial-onset seizures and neuropathic pain.[1][2] Its chemical name is (R)-2-acetamido-N-benzyl-3-methoxypropanamide. The synthesis of Lacosamide involves a multi-step process that often starts from the chiral precursor D-serine. Protecting the amino group of D-serine with a tert-butyloxycarbonyl (Boc) group is a critical step to prevent side reactions and ensure the desired stereochemistry in the final product. This document outlines the synthesis of Lacosamide starting from N-Boc-D-serine, covering the key transformations: amide formation, O-methylation, Boc deprotection, and final N-acetylation.
Synthetic Pathway Overview
The synthesis of Lacosamide from N-Boc-D-serine can be summarized in the following key steps:
-
Amide Formation: N-Boc-D-serine is coupled with benzylamine to form (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate.
-
O-Methylation: The hydroxyl group of the serine backbone is methylated to yield (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to give (R)-2-amino-N-benzyl-3-methoxypropanamide.
-
N-Acetylation: The final step involves the acetylation of the free amino group to produce Lacosamide.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in the synthesis of Lacosamide.
| Step | Intermediate/Product | Reagents | Yield | Purity | Reference |
| N-Boc Protection | (R)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid | D-Serine, Boc Anhydride, N-methyl morpholine | 92% | 97% (HPLC) | [3] |
| O-Methylation & Amide Formation | (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide | N-Boc-D-serine, Benzylamine, Dimethyl sulfate | - | - | [1] |
| N-Acetylation | Lacosamide | (R)-2-Amino-N-benzyl-3-methoxypropanamide, Acetic anhydride | - | >99% (HPLC) | [1] |
| Chiral Purity of Final Product | Lacosamide | - | - | 99% (Chiral HPLC) | [1] |
| Chiral Purity after Recrystallization | Lacosamide | - | - | >99.5% (Chiral HPLC) | [1] |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid (N-Boc-D-serine)
This protocol describes the protection of the amino group of D-serine using Boc anhydride.
Materials:
-
D-Serine (50 g, 476.2 mmol)
-
N-methyl morpholine (72.2 g, 714.3 mmol)
-
Boc anhydride (114.3 g, 523.8 mmol)
-
Water (200 mL)
-
1,4-dioxane (200 mL)
Procedure:
-
Suspend D-Serine and N-methyl morpholine in a mixture of water and 1,4-dioxane.
-
To this suspension, add Boc anhydride.[3]
-
Stir the reaction mass at 25-30°C for 2 hours.[3]
-
After the reaction is complete, concentrate the mixture by vacuum distillation to obtain (R)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid.[3]
Protocol 2: One-Pot Synthesis of (R)-N-Benzyl-2-N-Boc-Amino-3-Methoxypropionamide
This protocol describes the amide formation followed by O-methylation in a one-pot procedure.
Materials:
-
(R)-N-Boc-serine (250 g, 1.22 mole)
-
N-methylmorpholine (136 g, 1.34 mole)
-
Dichloromethane (1250 ml)
-
Isobutyl chloroformate (175 g, 1.28 mole)
-
Benzylamine (382 g, 3.56 mole)
-
50% w/w aqueous solution of sodium hydroxide (250 ml, 4.75 mole)
-
Tetrabutylammonium bromide (12.0 g, 0.036 mole)
-
Dimethyl sulfate (389.5 g, 3.09 mole)
Procedure:
-
To a solution of (R)-N-Boc-serine and N-methylmorpholine in dichloromethane, add isobutyl chloroformate at -15 to -20° C.
-
Follow this by the addition of benzylamine.[1]
-
Stir the mixture at ambient temperature for 1 hour.
-
Wash the reaction mixture with dilute HCl (1 N) to obtain a solution of (R)-N-Boc-serine benzamide in dichloromethane.[1]
-
To this solution, add a 50% w/w aqueous solution of sodium hydroxide and tetrabutylammonium bromide.[1]
-
Cool the mixture to 5° C. and add dimethyl sulfate.
-
Stir the reaction at ambient temperature for 2 hours.[1]
-
Separate the aqueous layer, and wash the organic layer with water to obtain a solution of (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide in dichloromethane.[1]
Protocol 3: Deprotection and N-Acetylation to obtain Lacosamide
This protocol outlines the final steps of Boc deprotection and N-acetylation to yield Lacosamide.
Materials:
-
Solution of (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide in dichloromethane from Protocol 2
-
Concentrated hydrochloric acid
-
Potassium carbonate (164.0 g, 1.18 mole)
-
Acetic anhydride (237 g, 2.32 mole)
-
Ethyl acetate
Procedure:
-
To the dichloromethane solution of (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide, add concentrated hydrochloric acid and stir at ambient temperature for 1 hour.[1]
-
Add water to the mixture, stir, and separate the product-containing aqueous layer.
-
Basify the aqueous layer to pH 10-12 and extract with dichloromethane to obtain a solution of (R)-2-amino-N-benzyl-3-methoxypropionamide in dichloromethane.[1]
-
To this solution, add potassium carbonate and acetic anhydride at 0-5° C.[1]
-
Stir the reaction mixture at ambient temperature for 1 hour and then wash with water.[1]
-
Concentrate the organic layer.
-
Crystallize the residue from ethyl acetate to obtain Lacosamide.[1]
-
Repeat crystallization from ethyl acetate can be performed for chiral enrichment.[1]
References
Application Notes and Protocols: tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate as an Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a valuable amine-protected building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely utilized due to its stability in various reaction conditions and its facile removal under mild acidic conditions. This document details the synthesis and deprotection of the title compound, offering detailed experimental protocols and relevant data for its application in research and development.
Introduction
The protection of amine functionalities is a critical strategy in the multi-step synthesis of complex molecules, particularly in peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its robustness towards many reagents and its straightforward cleavage under acidic conditions. This compound incorporates this protecting group on a sterically hindered amino aldehyde, making it a useful intermediate for the synthesis of complex chiral structures and peptidomimetics.
Physicochemical Properties
| Property | Value |
| CAS Number | 109608-77-7 |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Solid |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2-amino-2-methyl-1-propanol: Boc protection of the amine followed by oxidation of the primary alcohol to an aldehyde.
Step 1: Boc Protection of 2-Amino-2-methyl-1-propanol
This protocol is adapted from a procedure for a similar substrate and is expected to provide a high yield of the Boc-protected amino alcohol.
Reaction Scheme:
Caption: Boc protection of 2-amino-2-methyl-1-propanol.
Experimental Protocol:
-
To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (1.1-1.5 eq), for example, triethylamine or sodium bicarbonate.
-
To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary. A reported yield for a similar reaction is approximately 91%.
Step 2: Oxidation to this compound
A mild oxidation protocol is required to convert the primary alcohol to an aldehyde without affecting the Boc protecting group.
Reaction Scheme:
Caption: Oxidation to the target aldehyde.
Experimental Protocol:
-
Dissolve tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (for PCC) or periodinane byproducts (for DMP).
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Deprotection of this compound
The Boc group is typically removed under acidic conditions to yield the free amine.
Reaction Scheme:
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocol (using Trifluoroacetic Acid):
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as a salt depending on the workup procedure.
Quantitative Data Summary
| Reaction | Reagents | Solvent | Temperature | Time | Typical Yield |
| Boc Protection | Di-tert-butyl dicarbonate, Base (e.g., TEA, NaHCO₃) | DCM, THF, or ACN | Room Temperature | 12-24 h | High (>90%) |
| Deprotection (Acidic) | Trifluoroacetic Acid (TFA) or HCl in Dioxane | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 h | High (>90%) |
Experimental Workflow Diagram
Caption: General workflow for synthesis and use.
Conclusion
This compound is a valuable synthetic intermediate. The Boc protecting group provides robust protection for the amine functionality, allowing for selective transformations at other parts of the molecule. The protocols provided herein offer a general guideline for its synthesis and deprotection. Researchers should optimize the reaction conditions for their specific applications to achieve the best results.
Application Notes and Protocols: Reaction of "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
"tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" is a unique compound featuring a nitrogen atom simultaneously protected by two distinct acyl-type groups: a tert-butoxycarbonyl (Boc) group and a pivaloyl group. This N,N-diacyl functionality imparts specific chemical properties that are of interest in organic synthesis and drug development. The dual protection significantly reduces the nucleophilicity and basicity of the nitrogen atom due to the delocalization of its lone pair of electrons across both carbonyl groups. Understanding the reactivity of this compound with various nucleophiles is crucial for its strategic application in complex molecule synthesis, particularly concerning the selective deprotection or modification of one of the protecting groups.
These application notes provide a theoretical framework and proposed experimental protocols for the reaction of "this compound" with nucleophiles, based on established principles of organic chemistry and reactivity of analogous N-acyl-N-Boc protected compounds. Due to the limited direct literature precedence for this specific molecule, the following protocols and expected outcomes are largely predictive and should be considered as starting points for experimental investigation.
Predicted Reactivity Profile
The reactivity of "this compound" towards nucleophiles is governed by several factors:
-
Steric Hindrance: The bulky tert-butyl groups on both the Boc and pivaloyl moieties create significant steric hindrance around the nitrogen and the adjacent carbonyl carbons. This is expected to decrease the overall reactivity towards nucleophilic attack.
-
Electronic Effects: The nitrogen lone pair is delocalized over both carbonyl groups, reducing the electron density on the nitrogen and decreasing the electrophilicity of the carbonyl carbons.
-
Leaving Group Ability: The stability of the potential leaving groups will influence the reaction pathway. The tert-butoxide anion (from the Boc group) is a relatively good leaving group under certain conditions, while the pivalate anion is a poorer leaving group.
Based on these factors, the following general reactivity trends are anticipated:
-
High Stability Towards Nucleophiles: The compound is expected to be highly stable under a wide range of nucleophilic and basic conditions.[1]
-
Selective Boc Deprotection under Acidic Conditions: The Boc group is known to be labile under acidic conditions, and this is expected to be the primary method for selective deprotection.[2]
-
Resistance to Nucleophilic Acyl Substitution: Direct nucleophilic attack on either the Boc or the pivaloyl carbonyl carbon is predicted to be challenging due to steric hindrance and reduced electrophilicity.
-
Potential for Thermal Boc Deprotection: Thermal cleavage of the Boc group is a possible alternative to acidic deprotection, potentially offering orthogonal selectivity.[3]
Application Notes and Experimental Protocols
Hydrolysis Reactions
Objective: To investigate the stability of "this compound" under hydrolytic conditions and to explore conditions for selective cleavage.
Predicted Outcome: The compound is expected to be stable under neutral and basic aqueous conditions. Hydrolysis, if any, is more likely to occur at the Boc group under acidic conditions.
Table 1: Predicted Outcomes of Hydrolysis Reactions
| Entry | Conditions | Expected Major Product | Predicted Yield | Notes |
| 1 | H₂O, pH 7, 25 °C, 24 h | No Reaction | >99% | Highly stable under neutral conditions. |
| 2 | 1 M NaOH (aq), 25 °C, 24 h | No Reaction | >95% | Stable to basic hydrolysis due to steric hindrance and delocalization. |
| 3 | 1 M HCl (aq), 25 °C, 12 h | N-(2-methyl-1-oxopropan-2-yl)amine (Pivalamide derivative) | Moderate to High | Selective cleavage of the acid-labile Boc group is expected. |
| 4 | Trifluoroacetic acid (TFA), CH₂Cl₂, 0 °C to 25 °C, 2 h | N-(2-methyl-1-oxopropan-2-yl)amine | High | Standard conditions for Boc deprotection. |
Protocol 1: Acid-Catalyzed Hydrolysis (Selective Boc Deprotection)
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve "this compound" (1.0 eq) in CH₂Cl₂ (10 mL per mmol of substrate) in a round-bottom flask at 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (5.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, N-(2-methyl-1-oxopropan-2-yl)amine.
-
Purify the product by column chromatography on silica gel if necessary.
Aminolysis Reactions
Objective: To assess the reactivity of "this compound" with amine nucleophiles.
Predicted Outcome: The compound is expected to be largely unreactive towards aminolysis under standard conditions due to the low electrophilicity of the carbonyl carbons and steric hindrance. Forcing conditions might lead to slow reaction, likely at the Boc carbonyl.
Table 2: Predicted Outcomes of Aminolysis Reactions
| Entry | Nucleophile | Conditions | Expected Major Product | Predicted Yield | Notes |
| 1 | Benzylamine | Toluene, reflux, 24 h | No significant reaction | <5% | High thermal stability and low reactivity expected. |
| 2 | Pyrrolidine | Neat, 100 °C, 48 h | Possible slow reaction at Boc carbonyl | Low | Forcing conditions may induce a slow reaction. |
| 3 | Lithium diisopropylamide (LDA) | THF, -78 °C to 25 °C | Complex mixture/decomposition | - | Strong, hindered base may lead to deprotonation or decomposition. |
Protocol 2: Attempted Aminolysis with Benzylamine under Thermal Conditions
Materials:
-
This compound
-
Benzylamine
-
Toluene
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of "this compound" (1.0 eq) in toluene (10 mL per mmol of substrate) in a round-bottom flask, add benzylamine (1.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reaction at reflux for 24 hours, monitoring periodically by TLC.
-
After 24 hours, cool the reaction to room temperature.
-
Analyze the reaction mixture by ¹H NMR and LC-MS to determine the extent of conversion. It is predicted that primarily starting material will be recovered.
Visualizations
Caption: Proposed mechanism for the acid-catalyzed deprotection of the Boc group.
Caption: Experimental workflow for the attempted aminolysis reaction.
Conclusion and Future Work
The N,N-diacyl structure of "this compound" renders it a highly stable molecule, particularly resistant to nucleophilic attack under neutral and basic conditions. The most predictable and synthetically useful reaction is the selective removal of the tert-butoxycarbonyl (Boc) group under acidic conditions, which proceeds readily to afford the corresponding N-pivaloyl amine.
For researchers in drug development and organic synthesis, this differential reactivity offers a valuable tool for orthogonal protection strategies. The pivaloyl group can remain intact while the Boc group is selectively cleaved, allowing for further functionalization at the newly liberated amine.
Future experimental work should focus on validating these predicted reactivities. Investigating a broader range of nucleophiles and reaction conditions, including Lewis acids and more forcing thermal conditions, could reveal novel reaction pathways. Computational studies to determine the relative electrophilicity of the two carbonyl carbons would also provide valuable insights to guide further synthetic explorations.
References
Application Notes and Protocols for the Purification of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a key building block in organic synthesis, particularly in the preparation of chiral intermediates and active pharmaceutical ingredients. The choice of purification technique is critical to remove impurities such as unreacted starting materials, byproducts, and residual reagents. The following sections detail two primary purification methods: flash column chromatography and recrystallization.
Introduction to Purification Strategies
The synthesis of this compound, often prepared by the oxidation of N-Boc-alaninol, can result in a crude product containing various impurities. The most common impurities include the starting alcohol (N-Boc-alaninol), over-oxidized carboxylic acid, and residual oxidizing agents. The selection of an appropriate purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product.
Flash column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities that have significantly different retention factors (Rf) from the desired product.
Recrystallization is a cost-effective and scalable method for purifying solid compounds. This technique relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures. For this compound, which is a solid, recrystallization can be a highly effective final purification step to achieve high purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
-
Glass chromatography column
-
Rotary evaporator
-
Collection tubes
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system such as 20-30% ethyl acetate in hexanes.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate). The product, being an aldehyde, should show a positive result. This will help in identifying the product spot and optimizing the mobile phase for column chromatography.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like DCM.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 10% EtOAc in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20% or 30% EtOAc in hexanes) to elute the desired product. The optimal gradient will depend on the separation observed during TLC analysis.
-
Collect fractions in test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Quantitative Data Summary (Illustrative):
| Parameter | Before Purification | After Flash Chromatography |
| Purity (by NMR) | ~85% | >98% |
| Yield | - | 85-95% |
| Physical State | Oily Solid | White Solid |
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid crude this compound.
Materials:
-
Crude this compound (solid)
-
Hexanes
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
A mixture of a soluble solvent (like DCM or EtOAc) and an anti-solvent (like hexanes) is often effective. A 1:1 mixture of benzene and hexane has also been reported for similar carbamates. For this protocol, a DCM/hexanes or EtOAc/hexanes system is recommended.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (DCM or EtOAc) and gently warm the mixture to dissolve the solid completely.
-
-
Crystallization:
-
Slowly add the anti-solvent (hexanes) to the warm solution until it becomes slightly cloudy.
-
If cloudiness persists, add a few drops of the soluble solvent until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary (Illustrative):
| Parameter | Before Purification | After Recrystallization |
| Purity (by melting point) | Broad range | Sharp melting point |
| Yield | - | 70-90% |
| Physical State | Off-white solid | Crystalline white solid |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of reaction products.
Logical Flow for Method Selection
The choice between flash chromatography and recrystallization often depends on the initial purity and physical state of the crude product.
Caption: Decision tree for selecting the appropriate purification method.
Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a valuable bifunctional building block in medicinal chemistry and drug development. The protocols outlined below are designed for scalability, offering a robust pathway from gram to multi-gram quantities. This compound, featuring a protected amine and a reactive aldehyde, serves as a versatile intermediate for the synthesis of complex molecular architectures, including chiral ligands, peptide isosteres, and various heterocyclic systems.
Introduction
This compound, also known as N-Boc-2-amino-2-methylpropanal, is a non-commercially available intermediate of significant interest in organic synthesis. The presence of a tert-butoxycarbonyl (Boc) protecting group on the sterically hindered tertiary amine allows for selective reactions at the aldehyde functionality. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, enabling further derivatization. This dual functionality makes it a strategic component in the synthesis of novel pharmaceutical candidates.
The synthetic strategy detailed herein involves a two-step process commencing with the readily available 2-amino-2-methyl-1-propanol. The first step involves the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride). The resulting N-Boc protected amino alcohol is then oxidized to the target aldehyde using a mild and selective oxidizing agent, such as Dess-Martin periodinane (DMP), to avoid over-oxidation to the corresponding carboxylic acid.
Synthetic Pathway
The overall synthetic scheme is presented below. The two-step sequence is designed to be high-yielding and amenable to scale-up.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
This protocol describes the N-Boc protection of 2-amino-2-methyl-1-propanol.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| 2-Amino-2-methyl-1-propanol | 89.14 | 100 g | 1.12 mol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 256 g | 1.17 mol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 141 g | 1.68 mol |
| Tetrahydrofuran (THF) | - | 1 L | - |
| Water | - | 1 L | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 2-amino-2-methyl-1-propanol (100 g, 1.12 mol) and tetrahydrofuran (1 L).
-
Stir the mixture until the amino alcohol is fully dissolved.
-
In a separate beaker, dissolve sodium bicarbonate (141 g, 1.68 mol) in water (1 L) and add it to the reaction flask.
-
Cool the resulting biphasic mixture to 0 °C using an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate (256 g, 1.17 mol) in tetrahydrofuran (500 mL) and add it to the addition funnel.
-
Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture over a period of 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine all organic layers and wash with brine (2 x 500 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purification:
The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 90-95%
Step 2: Synthesis of this compound
This protocol details the oxidation of the N-Boc protected amino alcohol to the corresponding aldehyde using Dess-Martin periodinane.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | 189.25 | 189 g | 1.00 mol |
| Dess-Martin Periodinane (DMP) | 424.14 | 466 g | 1.10 mol |
| Dichloromethane (DCM), anhydrous | - | 2 L | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | For work-up | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | - | For work-up | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (189 g, 1.00 mol) and anhydrous dichloromethane (2 L).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add Dess-Martin periodinane (466 g, 1.10 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (1 L).
-
Stir the biphasic mixture vigorously for 30 minutes until the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 L), followed by brine (1 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure aldehyde.
Expected Yield: 80-90%
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield | Purity (by NMR/LC-MS) |
| tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | C₉H₁₉NO₃ | 189.25 | White solid | 90-95% | >98% |
| This compound | C₉H₁₇NO₃ | 187.24 | Colorless oil | 80-90% | >97% |
Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The aldehyde functionality can undergo a variety of transformations, including:
-
Reductive Amination: To introduce diverse amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
-
Aldol and Related Condensation Reactions: To form carbon-carbon bonds.
-
Synthesis of Heterocycles: Serving as a precursor for the construction of various ring systems.
The protected amine allows for these transformations to be carried out selectively. Subsequent deprotection of the Boc group provides a handle for further conjugation, for instance, in the assembly of peptide-based therapeutics or the attachment of linkers in targeted drug delivery systems.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Di-tert-butyl dicarbonate: May cause skin and eye irritation. Avoid inhalation of dust.
-
Dess-Martin Periodinane: Is a mild explosive and can be shock-sensitive, especially when heated. It is also an irritant. Handle with care and avoid generating dust.
-
Dichloromethane: Is a suspected carcinogen and should be handled with appropriate caution.
-
Work-up and Quenching: The quenching of the Dess-Martin oxidation is exothermic and should be performed slowly at 0 °C.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting & Optimization
Common side reactions with "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"
Technical Support Center: tert-Butoxycarbonyl (Boc) Protected Amines
Disclaimer: The chemical name "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" is non-standard. However, its structure suggests a tert-butoxycarbonyl (Boc) protected amine bearing a sterically demanding, functionalized substituent. A compound with a similar structure, tert-butyl N-(1,1-dimethyl-2-oxoethyl)carbamate, is noted for its use in synthesis. This guide addresses common side reactions and troubleshooting for sterically hindered and functionalized Boc-protected amines, which are frequently encountered in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when introducing a Boc group onto a sterically hindered or poorly nucleophilic amine?
A1: Several challenges can arise when protecting sterically hindered or electron-deficient amines:
-
Incomplete or Slow Reaction: The amine's low nucleophilicity can lead to very slow reaction rates, resulting in low yields of the desired product.[1][2]
-
Di-Boc Formation: Primary amines, especially those with less steric bulk, can react with a second molecule of Boc anhydride (Boc₂O) to form an N,N-di-Boc-protected amine.[3] This is more likely under forcing conditions, such as with a large excess of Boc₂O or a strong base like 4-(Dimethylamino)pyridine (DMAP).[2]
-
Urea Formation: With highly hindered amines, side reactions leading to urea derivatives can occur, particularly when strong bases are used.[2]
-
Reaction with Other Functional Groups: If the substrate contains other nucleophilic groups like hydroxyls (-OH), they may compete with the amine to react with the Boc anhydride, leading to O-Boc protected side products.[4]
Q2: What are the primary side reactions during the acidic deprotection of a Boc-carbamate?
A2: The main issue during deprotection with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation (t-Bu⁺).[5] This electrophile can cause several side reactions:
-
Alkylation of Nucleophilic Residues: The t-Bu⁺ can alkylate electron-rich functional groups within the molecule.[5] Common targets include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[5][6]
-
Formation of tert-Butyl Esters/Ethers: If the deprotection is performed in a nucleophilic solvent (e.g., methanol), the t-Bu⁺ can be trapped to form byproducts like tert-butyl methyl ether.
-
Incomplete Deprotection: Sterically hindered Boc groups may require harsher conditions or longer reaction times for complete removal.[6]
-
Trifluoroacetylation: The newly liberated amine can sometimes be acylated by the trifluoroacetic acid reagent.[7]
Q3: How can I improve the yield and minimize side reactions during Boc protection?
A3: To optimize Boc protection, especially for challenging substrates, consider the following strategies:
-
Catalyst: Use a catalytic amount of DMAP to accelerate the reaction for weakly nucleophilic amines.[2]
-
Stoichiometry Control: To prevent di-Boc formation, use a slight excess (e.g., 1.05-1.1 equivalents) of Boc anhydride and monitor the reaction closely.[3]
-
Base Selection: Use a milder base like sodium bicarbonate or triethylamine instead of DMAP if di-Boc formation is a concern.[3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity for mono-protection.[3] For very slow reactions, gentle heating (e.g., 40 °C) may be necessary.[2]
-
Solvent Choice: Ensure all starting materials are fully dissolved. For amines with poor solubility, solvent mixtures (e.g., THF/water, dioxane/water) or polar aprotic solvents like DMF or acetonitrile may be effective.[1][2]
Q4: How can I prevent side reactions caused by the tert-butyl cation during deprotection?
A4: The most effective strategy is to use "scavengers" in the acidic deprotection cocktail. Scavengers are nucleophilic agents that react with and neutralize the tert-butyl cation faster than the sensitive residues on your substrate.[5] The choice of scavenger depends on the functional groups present in your molecule.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Boc Protection
This is a common issue for sterically hindered or electron-deficient amines.
| Potential Cause | Recommended Solution |
| Low Reactivity of Amine | Increase reaction temperature to 40-50°C or add a catalyst like DMAP (0.1 eq).[2] |
| Poor Solubility | Use a different solvent system such as THF, acetonitrile, or a THF/water mixture to ensure complete dissolution.[1] |
| Inappropriate Base | For amine salts (e.g., hydrochlorides), ensure at least one equivalent of a neutralizing base (e.g., TEA, NaOH) is added.[2] |
| Hydrolysis of Boc Anhydride | In aqueous conditions, use a slight excess of Boc₂O and ensure the reaction is not unnecessarily prolonged.[1] |
Problem 2: Alkylation Side Products Observed After Deprotection
Unexpected peaks in HPLC or LC-MS analysis after deprotection often indicate modification by the tert-butyl cation.
| Potential Cause | Recommended Solution |
| Alkylation of Tryptophan/Tyrosine | Add a scavenger like triisopropylsilane (TIS), thioanisole, or phenol to the TFA deprotection cocktail.[5][6] |
| Alkylation of Methionine/Cysteine | Use scavengers such as thioanisole or 1,2-ethanedithiol (EDT). TIS is also effective.[5][8] |
| General Cationic Side Reactions | Use a standard scavenger cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[6] |
Quantitative Data Summary
Table 1: Comparison of Conditions for Boc Protection
| Substrate Type | Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Simple Primary Amine | Boc₂O (1.1) | TEA (1.2) | DCM | 25 | >95 | [9] |
| Sterically Hindered Amine | Boc₂O (1.2) | DMAP (0.1), TEA (1.5) | Acetonitrile | 40 | 70-90 | [2] |
| Poorly Soluble Amine HCl Salt | Boc₂O (1.1) | NaOH (2.2) | Dioxane/H₂O | 25 | 85-95 | [1] |
| Primary Amine (to avoid di-Boc) | Boc₂O (1.05) | NaHCO₃ (2.0) | THF/H₂O | 0-25 | >90 | [3] |
Table 2: Common Scavengers for TFA-mediated Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes | Reference |
| Triisopropylsilane (TIS) | Trp, Cys, general carbocations | 2.5 - 5% | Reduces cleaved protecting groups and scavenges cations.[5][8] | |
| Water (H₂O) | General carbocations | 2.5 - 5% | Traps t-butyl cation to form t-butanol. | [6] |
| Thioanisole | Met, Cys, Trp | 2 - 5% | Effective for sulfur-containing residues. Malodorous. | [6] |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | Potent scavenger for sulfur-containing amino acids. Malodorous. | [10] |
| Phenol | Tyr, Trp | 2 - 5% | Protects phenolic and indole rings from alkylation. | [6] |
Experimental Protocols
Protocol 1: Catalytic Boc Protection of a Hindered Amine
-
Dissolution: Dissolve the amine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous acetonitrile (0.2 M).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at 40 °C and monitor the progress by TLC or LC-MS until the starting amine is consumed.[2]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.[1]
Protocol 2: Boc Deprotection Using a Scavenger Cocktail
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive.
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of dichloromethane (DCM) if necessary, then add the cleavage cocktail (approx. 10 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Workup: Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove final traces of acid).
-
Isolation: The crude product, often obtained as a TFA salt, can be precipitated by adding the concentrated solution to cold diethyl ether, collected by filtration, and then purified.[6]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Coupling of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate (Boc-Aib-OH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of the sterically hindered amino acid, tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, commonly known as Boc-Aib-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Aib-OH notoriously difficult?
The primary challenge in coupling Boc-Aib-OH arises from significant steric hindrance. The presence of two methyl groups on the α-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric bulk dramatically slows down the reaction kinetics, often leading to incomplete coupling when using standard protocols.
Q2: What are the signs of incomplete Boc-Aib-OH coupling?
Incomplete coupling of Boc-Aib-OH can be identified through several methods:
-
Positive Kaiser Test: A positive Kaiser test (indicated by blue or purple beads) after the coupling step signifies the presence of unreacted primary amines on the resin.
-
HPLC Analysis of Crude Peptide: High-Performance Liquid Chromatography (HPLC) analysis of the cleaved crude peptide will show a significant peak corresponding to the deletion sequence (the peptide lacking the Aib residue) alongside the desired product.
-
Mass Spectrometry (MS) Analysis: Mass spectrometry will confirm the presence of the deletion sequence by identifying a species with a molecular weight corresponding to the peptide without the Aib residue.
Q3: Which coupling reagents are most effective for Boc-Aib-OH?
Standard coupling reagents are often insufficient for mediating the coupling of sterically hindered amino acids like Boc-Aib-OH. More potent, third-generation onium salt-based reagents are recommended. These include:
-
Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective due to their ability to form highly reactive OAt- or Oxyma-active esters, which accelerate the coupling reaction.[1] HATU is particularly renowned for its high efficiency and rapid kinetics in difficult couplings.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity and ability to minimize racemization.[3]
Q4: What is "double coupling" and when should it be used?
Double coupling is a strategy where the coupling reaction is performed twice in succession with a fresh portion of activated Boc-Aib-OH. This is a highly recommended technique to drive the reaction to completion by providing a renewed concentration of the activated amino acid to react with any remaining free amines. It is particularly useful when a Kaiser test remains positive after the first coupling.
Q5: Can microwave-assisted synthesis improve Boc-Aib-OH coupling?
Yes, microwave-assisted solid-phase peptide synthesis (SPPS) is a powerful tool for improving the efficiency of coupling sterically hindered amino acids.[4] Microwave energy accelerates the reaction, allowing difficult couplings to proceed to completion in a much shorter time frame.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving incomplete coupling of Boc-Aib-OH.
Data Presentation: Comparison of Coupling Strategies
The following table summarizes the expected outcomes of different coupling strategies for peptides containing the sterically hindered Aib residue.
| Coupling Strategy | Reagent(s) | Conditions | Purity of Crude Peptide | Reference |
| Conventional SPPS | Standard Reagents | Room Temperature | < 10% | [4] |
| Microwave-Assisted SPPS | DIC, Oxyma Pure | Microwave | 89% | [4] |
| Benzotriazole Activation | N-(Fmoc-α-aminoacyl)benzotriazoles | Room Temperature | 41-95% (isolated yield) | [6] |
| Onium Salt Reagent | HATU, DIPEA | Room Temperature | High | [7] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Boc-Aib-OH in SPPS
This protocol describes a robust method for coupling Boc-Aib-OH using HATU as the activating agent.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Boc-Aib-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[7]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[7]
-
Confirmation of Deprotection (Kaiser Test): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a blue color indicates a positive result).
-
Activation of Boc-Aib-OH:
-
Coupling Reaction:
-
Add the activated Boc-Aib-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. A longer coupling time is recommended due to the steric hindrance of Aib.[7]
-
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.[7] If the test is positive, proceed with a second coupling (double coupling) by repeating steps 5 and 6 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[7]
Protocol 2: Qualitative Kaiser Test
This protocol is used to detect the presence of free primary amines on the resin.[8]
Reagents:
-
Reagent A (Potassium Cyanide in Pyridine):
-
Dissolve 16.5 mg of KCN in 25 mL of deionized water.
-
Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[8]
-
Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
-
Reagent B (Ninhydrin in n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[8]
-
Reagent C (Phenol in n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[8]
Procedure:
-
Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[8]
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF to remove any residual reagents. Decant the solvent.
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Incubation: Heat the test tube at 100-115°C for 5 minutes.[8][9]
-
Observation: Remove the test tube from the heat and observe the color of the beads and the solution.
-
Positive Result (Free Amines Present): Intense blue or purple color.
-
Negative Result (No Free Amines): Yellow or colorless.
-
Protocol 3: Microwave-Assisted SPPS of Peptides Containing Aib
This protocol provides a general guideline for using microwave energy to facilitate the coupling of Boc-Aib-OH.
Materials:
-
Automated microwave peptide synthesizer
-
Fmoc-protected amino acids
-
Boc-Aib-OH
-
Coupling reagents (e.g., DIC, Oxyma Pure)
-
Deprotection solution (e.g., piperidine and Oxyma Pure in DMF)
-
Cleavage cocktail (e.g., TFA/H2O/TIS/DODT)
Procedure:
-
The peptide is synthesized on a suitable resin (e.g., Fmoc-Gly-Wang LL Resin) using an automated microwave peptide synthesizer.[4]
-
Deprotection: Fmoc deprotection is performed using a solution of piperidine and Oxyma Pure in DMF with microwave irradiation.[4]
-
Coupling: Coupling reactions are performed with a 5-fold excess of the amino acid, DIC, and Oxyma Pure in DMF under microwave irradiation.[4]
-
Cleavage: Following synthesis, the peptide is cleaved from the resin using a suitable cleavage cocktail.[4]
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether and then lyophilized.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Minimizing racemization when using "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, commonly known as Boc-Aib-OH , in peptide synthesis, with a focus on minimizing racemization of adjacent amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is the chemical name for N-Boc-α-aminoisobutyric acid (Boc-Aib-OH). Aib is a non-proteinogenic, achiral amino acid, meaning it does not have a stereocenter and therefore cannot itself racemize. It is incorporated into peptide sequences to induce and stabilize helical secondary structures (such as 3₁₀- and α-helices), enhance metabolic stability by providing resistance to proteolytic degradation, and improve membrane permeability.[1] These properties make Aib-containing peptides attractive candidates for various therapeutic applications.[1][2]
Q2: If Boc-Aib-OH is achiral, why is racemization a concern when using it?
A2: The primary concern is not the racemization of Aib, but the racemization of the chiral amino acid residue being coupled to the Aib residue (i.e., the preceding amino acid in the C-to-N synthesis direction). The two methyl groups on the α-carbon of Aib create significant steric hindrance.[3][4] This bulkiness can dramatically slow down the kinetics of the peptide bond formation.[3] The extended reaction time required for the coupling provides a larger window of opportunity for the activated chiral amino acid to racemize through mechanisms like oxazolone formation or direct enolization before the coupling reaction completes.[3][5]
Q3: Which factors have the most significant impact on the racemization of amino acids coupled to Aib?
A3: The extent of racemization is primarily influenced by:
-
Coupling Reagents: The choice of coupling reagent is critical. More potent reagents that can accelerate the coupling of sterically hindered residues are preferred.[3][6]
-
Base: The type and concentration of the base used for activation and neutralization can promote racemization. Stronger bases are more likely to cause racemization.[5][7]
-
Temperature: Elevated temperatures, while often used to speed up difficult couplings (e.g., microwave-assisted synthesis), can also increase the rate of racemization.[8]
-
Pre-activation Time: Longer pre-activation times for the chiral amino acid before its addition to the resin-bound Aib can lead to increased levels of racemization.
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected in the Amino Acid Preceding an Aib Residue
Symptoms:
-
Chromatographic analysis (e.g., chiral HPLC or GC) of the final peptide or a fragment shows the presence of the D-epimer of the amino acid coupled to Aib.
-
Unexpected biological inactivity or altered activity of the synthesized peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Slow Coupling Reaction: The sterically hindered Aib residue slows the coupling, allowing the activated preceding amino acid more time to racemize. | Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered couplings. Reagents like HATU, HCTU, PyAOP, or COMU are generally more effective than standard carbodiimides like DIC alone.[3][6][9] The use of DIC in combination with an additive like Oxyma has also shown to be effective.[10] |
| Inappropriate Base: The use of a strong, non-hindered base (e.g., DIPEA in high concentration) can readily abstract the α-proton of the activated amino acid, leading to racemization.[5][7] | Use a Weaker or More Hindered Base: Consider using a weaker base such as N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine to minimize racemization.[7] |
| Elevated Temperature: High temperatures used to drive the coupling reaction can also accelerate the rate of racemization. | Optimize Temperature: If using microwave-assisted synthesis, try reducing the coupling temperature. While this may require a longer reaction time, it can significantly reduce racemization. A balance between coupling efficiency and minimal racemization needs to be found experimentally. |
| Prolonged Pre-activation: Allowing the chiral amino acid to remain in its activated state for an extended period before coupling increases the opportunity for racemization. | Minimize Pre-activation Time: Add the activated amino acid solution to the resin-bound peptide immediately after the pre-activation step. |
Issue 2: Low Coupling Efficiency When Coupling an Amino Acid to an N-terminal Aib Residue
Symptoms:
-
A positive Kaiser test (indicating unreacted free amines) after the coupling step.[10]
-
Presence of deletion sequences (peptide missing the intended amino acid) in the final product as identified by HPLC/MS.[10]
-
Low overall yield of the desired full-length peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance: The bulky nature of the Aib residue physically blocks the incoming activated amino acid.[3][10] | Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[6][10] |
| Suboptimal Coupling Reagent: The chosen coupling reagent is not sufficiently reactive to overcome the steric barrier. | Use a High-Potency Coupling Reagent: Employ powerful onium-type reagents such as HATU, HCTU, or COMU, which are known to be effective for hindered couplings.[9][10] |
| Insufficient Reagent Concentration: The molar excess of the activated amino acid is not enough to ensure a complete reaction. | Increase Reagent Equivalents: Use a higher excess of the activated amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading capacity).[10] |
| Inadequate Reaction Time/Energy: The reaction may need more time or energy to proceed to completion. | Extend Reaction Time or Use Microwave: Increase the coupling time (e.g., to 2-4 hours or even overnight).[6][10] Alternatively, microwave-assisted peptide synthesis (MA-SPPS) can be employed to efficiently drive the reaction to completion in a shorter time.[4] |
Data Presentation
Table 1: Relative Effectiveness of Common Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Notes on Racemization |
| DIC/HOBt | Carbodiimide | Moderate | Can be prone to racemization with longer reaction times. |
| DIC/Oxyma | Carbodiimide | High | Generally shows lower racemization than DIC/HOBt for hindered couplings.[10] |
| HBTU/TBTU | Aminium/Uronium | High | Effective, but can be insufficient for the most demanding couplings. |
| HCTU | Aminium/Uronium | Very High | More reactive than HBTU, good for hindered residues. |
| HATU/PyAOP | Aminium/Phosphonium | Very High | Among the most efficient reagents due to the formation of highly reactive OAt esters, generally with low racemization.[3][6] |
| COMU | Aminium/Uronium | Very High | Comparable or superior in reactivity to HATU, with an improved safety profile as it is not based on the potentially explosive HOAt.[3][9] |
Experimental Protocols
Protocol: Optimized Coupling of a Chiral Amino Acid to an N-terminal Aib Residue using HATU
This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization.
-
Resin Preparation:
-
Swell the resin-bound peptide with the N-terminal Aib residue (Fmoc-deprotected) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
-
-
Reagent Preparation (in a separate vessel):
-
Dissolve the Fmoc-protected chiral amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add HATU (3-5 equivalents).
-
Add a hindered base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
-
Activation and Coupling:
-
Allow the mixture to pre-activate for no more than 1-2 minutes at room temperature.
-
Immediately add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.[10]
-
If the Kaiser test is positive after 4 hours, consider a second coupling (repeat steps 2 and 3).
-
Once the Kaiser test is negative, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.
-
Visualizations
Caption: Mechanisms of racemization for an activated amino acid.
Caption: Troubleshooting workflow for synthesis involving Aib.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting the deprotection of the sterically hindered tert-butyl carbamate, tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate. Below are frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of this compound more challenging than standard Boc-amines?
The primary challenge is significant steric hindrance around the carbamate group.[1] The quaternary carbon adjacent to the nitrogen shields the carbamate from acid-catalyzed cleavage, often leading to slow or incomplete reactions under standard conditions.[1]
Q2: My standard TFA/DCM protocol is not working. What is the first thing I should try?
If your deprotection is incomplete, the most common solutions are to increase the acid concentration, reaction time, or temperature.[1][2] For instance, you can increase the concentration of Trifluoroacetic Acid (TFA) from 20% to 50% in Dichloromethane (DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1] Monitoring the reaction's progress by TLC or LC-MS is crucial to determine the necessary duration.[1][2]
Q3: What are the main side reactions to watch out for during this deprotection?
The most common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the cleavage.[3][4][5] This is known as t-butylation. Another potential side reaction, specifically when using TFA, is the trifluoroacetylation of the newly formed amine, which results in a mass increase of +96 Da.[1]
Q4: How can I prevent side reactions like t-butylation?
To prevent unwanted alkylation, it is highly recommended to use "scavengers" in the reaction mixture.[3][5] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your product.[3] Common scavengers include triisopropylsilane (TIS), water, thioanisole, or 1,2-ethanedithiol (EDT).[1][3]
Q5: Are there milder alternatives to strong acids like TFA or HCl?
Yes, if your substrate is sensitive to strong acids, several milder methods can be employed.[1] Options include using p-Toluenesulfonic acid (pTSA) in acetonitrile/methanol or, for very sensitive compounds, oxalyl chloride in methanol, which can deprotect the N-Boc group while leaving acid-labile esters intact.[1][6]
Q6: What is the recommended work-up procedure after a successful deprotection?
After confirming reaction completion, the solvent and excess acid are typically removed under reduced pressure using a rotary evaporator.[1][2] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be effective.[1] The resulting crude product, often an amine salt, can then be neutralized with a base (e.g., saturated sodium bicarbonate solution) during an aqueous workup or purified directly.[2][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | Steric Hindrance: The substrate is highly hindered, slowing the reaction rate.[1] | Increase reaction time and/or gently warm the reaction to 40°C. Monitor carefully by TLC or LC-MS.[1] |
| Insufficient Acid: The acid concentration or strength is too low for the hindered substrate.[1][2] | Increase the acid concentration (e.g., move from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1] | |
| Inadequate Reaction Time: The reaction has not been allowed to run to completion.[2] | Continue to monitor the reaction until the starting material is fully consumed.[7] | |
| Formation of Side Products | t-Butylation: The generated t-butyl cation alkylates nucleophilic sites on the product.[3][4] | Add a scavenger to the reaction mixture. A common choice is triisopropylsilane (TIS) at 2.5-5% (v/v).[1][2] |
| Trifluoroacetylation: The deprotected amine is acylated by TFA, leading to a +96 Da mass addition.[1] | Ensure complete removal of TFA after the reaction by co-evaporating the residue with toluene.[1] | |
| Product Degradation | Acid Sensitivity: Other functional groups in the molecule are not stable to the strong acidic conditions required.[1] | Switch to a milder deprotection method, such as p-toluenesulfonic acid or oxalyl chloride in methanol.[1][6][8] |
Visualizations
Caption: Acid-catalyzed mechanism for Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: General experimental workflow for acid-mediated deprotection.
Deprotection Methodologies Comparison
| Method | Reagent(s) | Typical Conditions | Advantages | Considerations |
| Standard Strong Acid | 20-50% TFA in DCM | 0°C to RT, 1-4 h | Common, effective for many substrates, volatile reagents are easy to remove.[1][2][9] | May not be strong enough for this hindered substrate; can cause side reactions.[1] |
| Forcing Strong Acid | 4M HCl in Dioxane | RT, 1-4 h | More potent than TFA, may succeed where TFA fails.[1] | Dioxane has a high boiling point; reagent is corrosive. |
| Milder Acidic | p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol, RT | Milder conditions, suitable for some acid-sensitive substrates.[1][8] | Reaction times can be variable and may require optimization.[1] |
| Very Mild/Alternative | Oxalyl Chloride in Methanol | RT, 1-4 h | Very mild, tolerant of other acid-labile groups like esters.[6][10] | Reagents are toxic and require careful handling.[10] |
Detailed Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Deprotection
-
Dissolution & Cooling: Dissolve the this compound substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask. Cool the solution to 0°C using an ice bath.[1][2]
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).[1][2]
-
Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1] To ensure complete removal of TFA, add toluene to the residue and evaporate again.
-
Isolation: The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.[2]
Protocol 2: Hydrochloric Acid (HCl) in Dioxane Deprotection
-
Dissolution: Dissolve the this compound substrate in a minimal amount of a suitable solvent or add it directly to the HCl solution.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 10-20 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS until completion.[2]
-
Work-up: Concentrate the reaction mixture under reduced pressure to yield the crude amine hydrochloride salt. This salt can be purified or neutralized using an appropriate base.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
"tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" stability issues and degradation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.
Troubleshooting Guide
Users encountering unexpected results or product loss when working with this compound can consult the following guide to diagnose and resolve common stability issues.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product after a reaction or work-up. | Acidic Conditions: The Boc protecting group is highly sensitive to acidic conditions, leading to its cleavage. | - Maintain a neutral or slightly basic pH during your reaction and work-up. - If acidic conditions are unavoidable, consider performing the reaction at a lower temperature to minimize degradation. - Use milder acids like citric acid or acetic acid for pH adjustments instead of strong acids like HCl.[1] |
| Appearance of unexpected byproducts in analysis (NMR, LC-MS). | Thermal Degradation: High temperatures can cause the thermolytic cleavage of the Boc group. | - Avoid excessive heating during reactions and purification steps. - If elevated temperatures are necessary, minimize the duration of heating. - Consider using alternative, lower-boiling point solvents. |
| Inconsistent results between experimental batches. | Variable pH or Temperature: Minor variations in pH or temperature between experiments can significantly impact the stability of the compound. | - Carefully monitor and control the pH and temperature throughout your experimental protocol. - Ensure consistent solvent quality and reagent concentrations. |
| Product degradation during storage. | Inappropriate Storage Conditions: Exposure to acidic residues in storage containers or inappropriate temperatures can lead to gradual degradation. | - Store the compound in a tightly sealed container in a cool, dry, and dark place. - Ensure storage containers are free from any acidic contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound, a type of N-Boc protected amine, are acid-catalyzed hydrolysis and thermal degradation.[2][3]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbamate is cleaved to yield the corresponding primary amine, carbon dioxide, and a tert-butyl cation, which is typically scavenged by a nucleophile to form tert-butanol or other byproducts.[3]
-
Thermal Degradation: At elevated temperatures, the Boc group can be removed through a thermolytic process, resulting in the formation of the amine, carbon dioxide, and isobutylene.[2]
Q2: How stable is the Boc protecting group to basic conditions?
A2: The Boc group is generally very stable under basic and nucleophilic conditions, which makes it a valuable orthogonal protecting group in multi-step syntheses.[3][4]
Q3: What solvents are recommended for handling this compound to minimize degradation?
A3: To enhance solubility and minimize the risk of hydrolysis, ethyl acetate is a recommended solvent. In general, aprotic solvents are preferred. While alcohols like methanol and trifluoroethanol can be used, they may participate in side reactions, especially at elevated temperatures.[5][6][7]
Q4: At what pH range does the Boc group become significantly labile?
A4: The Boc group is sensitive to acidic conditions, and significant cleavage can occur at a pH below 4.[1] The rate of cleavage is dependent on the specific acid used, the temperature, and the substrate.
Q5: Can thermal degradation be used for controlled deprotection?
A5: Yes, thermal deprotection of N-Boc groups can be a deliberate strategy, often employed in continuous flow chemistry.[5][6][7] The temperature required for efficient deprotection can vary depending on the solvent and the specific substrate, with temperatures often exceeding 100°C.[5][8]
Quantitative Data Summary
| Condition | Parameter | Value | Degradation Products |
| pH Stability | pH 3 (e.g., 0.001 M HCl) | t½ (half-life) | 2-methyl-1-oxopropan-2-amine, CO₂, tert-butanol |
| pH 5 (e.g., Acetate Buffer) | t½ (half-life) | 2-methyl-1-oxopropan-2-amine, CO₂, tert-butanol | |
| pH 7 (Phosphate Buffer) | t½ (half-life) | Minimal Degradation | |
| pH 9 (Borate Buffer) | t½ (half-life) | Minimal Degradation | |
| Thermal Stability | 80°C in Toluene | t½ (half-life) | 2-methyl-1-oxopropan-2-amine, CO₂, Isobutylene |
| 120°C in Toluene | t½ (half-life) | 2-methyl-1-oxopropan-2-amine, CO₂, Isobutylene | |
| 180°C in Methanol | t½ (half-life) | 2-methyl-1-oxopropan-2-amine, CO₂, Isobutylene |
Experimental Protocols
Protocol for Assessing pH Stability (Forced Degradation Study)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Degradation Samples:
-
For acidic degradation, add an aliquot of the stock solution to a solution of known pH (e.g., 0.1 M HCl, 0.01 M HCl).
-
For basic degradation, add an aliquot of the stock solution to a solution of known pH (e.g., 0.1 M NaOH, 0.01 M NaOH).
-
For neutral degradation, add an aliquot of the stock solution to purified water.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize it if necessary, and dilute it with the mobile phase for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining parent compound and detect the formation of degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life at each pH condition.
Protocol for Assessing Thermal Stability
-
Sample Preparation: Place a known amount of the solid compound or a solution in a suitable solvent in a vial.
-
Incubation: Heat the sample in an oven or on a heating block at a specific temperature (e.g., 60°C, 80°C, 100°C).
-
Time-Point Analysis: At various time points, remove the sample (or an aliquot if in solution) and allow it to cool to room temperature.
-
Analytical Method: Dissolve the solid sample in a suitable solvent and analyze all samples by HPLC or GC-MS to determine the extent of degradation and identify the degradation products.
-
Data Analysis: Calculate the percentage of degradation at each temperature and time point.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. reddit.com [reddit.com]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, also known as 2-tert-butoxycarbonylamino-2-methylpropanal. This guide focuses on the common challenges related to byproduct formation and removal during the oxidation of N-Boc-2-amino-2-methylpropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound is typically achieved through the oxidation of the corresponding primary alcohol, N-Boc-2-amino-2-methylpropanol. The most frequently employed methods are mild oxidation reactions that are compatible with the acid-sensitive Boc protecting group and minimize side reactions. These include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3] Both methods are known for their high chemoselectivity and effectiveness in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1][2][3]
Q2: What are the typical byproducts I might encounter during a Swern oxidation for this synthesis?
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. The primary byproducts of this reaction are:
-
Dimethyl sulfide (CH₃)₂S : A volatile and malodorous compound.[1][4]
-
Carbon monoxide (CO) and Carbon dioxide (CO₂) : Gaseous byproducts.[1][4]
-
Triethylammonium chloride ((C₂H₅)₃NHCl) : The salt formed from the base.[1][4]
Improper temperature control can also lead to the formation of mixed thioacetals as side products.
Q3: How can I remove the byproducts from a Swern oxidation?
A standard workup procedure is effective for removing the byproducts of a Swern oxidation. This typically involves:
-
Quenching the reaction: This is usually done by adding a base, such as triethylamine.
-
Aqueous wash: Washing the reaction mixture with water or a mild acidic solution (e.g., dilute HCl) can help remove the triethylammonium salt.
-
Extraction: The desired aldehyde product is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Brine wash: Washing the organic layer with brine helps to remove residual water.
-
Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
Due to the unpleasant smell of dimethyl sulfide, it is recommended to perform all workup steps in a well-ventilated fume hood and to rinse glassware with bleach to oxidize the residual dimethyl sulfide.[1]
Q4: What byproducts should I expect from a Dess-Martin periodinane (DMP) oxidation?
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane. The main byproducts are:
-
Iodinane byproduct : The reduced form of the DMP reagent. This is a solid that is often insoluble in the reaction solvent.
-
Acetic acid : Two equivalents of acetic acid are produced during the reaction.[3]
Q5: What is the best way to remove byproducts from a DMP oxidation?
The removal of DMP byproducts is generally straightforward:
-
Filtration: The solid iodinane byproduct can often be removed by simple filtration of the reaction mixture, sometimes through a pad of Celite.
-
Aqueous basic wash: To remove the acetic acid and any remaining iodinane byproducts, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] A wash with sodium thiosulfate (Na₂S₂O₃) solution is also effective in converting the iodine byproduct into a more easily removable form.[5][6]
-
Extraction: The product is then extracted into an organic solvent, followed by washing with water and brine, drying, and concentration.
Troubleshooting Guides
Problem: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Step |
| Swern Oxidation: | |
| Insufficient reagent | Ensure accurate stoichiometry of oxalyl chloride, DMSO, and triethylamine. |
| Reaction temperature too high | Maintain the reaction temperature at -78 °C during the addition of reagents to prevent decomposition of the active species.[7] |
| Poor quality reagents | Use freshly opened or properly stored DMSO and oxalyl chloride. |
| DMP Oxidation: | |
| Inactive DMP reagent | Use fresh DMP or test the activity of the existing batch on a simple alcohol. The reagent can be sensitive to moisture. |
| Insufficient reaction time | Monitor the reaction by TLC. While often fast, some substrates may require longer reaction times. |
Problem: Presence of Impurities After Workup
| Potential Impurity/Byproduct | Identification | Removal Strategy |
| Unreacted Starting Material (N-Boc-2-amino-2-methylpropanol) | Different Rf value on TLC compared to the product aldehyde. | Flash column chromatography on silica gel. |
| Over-oxidized Product (Carboxylic Acid) | Can be detected by LC-MS or by a change in pH of an aqueous extract. | An aqueous wash with a mild base like saturated sodium bicarbonate solution during workup can remove the acidic byproduct. |
| Swern Oxidation: | ||
| Dimethyl sulfide | Strong, unpleasant odor. | Ensure all workup and concentration steps are performed in a fume hood. Rinsing glassware with bleach can eliminate the odor.[1] |
| Triethylammonium salts | Water-soluble. | Thorough washing with water during the workup. |
| DMP Oxidation: | ||
| Iodinane byproducts | Solid precipitate or "gum" in the reaction mixture.[5][6] | Filtration through Celite. If soluble, an aqueous wash with sodium thiosulfate followed by sodium bicarbonate is effective.[5][6] |
| Acetic Acid | Acidic nature. | Wash the organic layer with saturated sodium bicarbonate solution.[3] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via Swern oxidation is provided below.
Synthesis of this compound via Swern Oxidation
-
To a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (10 volumes) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (4 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of N-Boc-2-amino-2-methylpropanol (1 equivalent) in anhydrous dichloromethane (5 volumes) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the dropwise addition of triethylamine (8 equivalents) at -78 °C.
-
Add water (10 volumes) at -78 °C and stir the mixture for 2 hours while allowing it to warm to room temperature.
-
Separate the organic layer. Wash the organic layer with brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of Boc-protected amino aldehydes. Note that specific yields and purities can vary depending on the substrate and reaction scale.
| Oxidation Method | Typical Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | 1-3 hours | 70-95 |
| DMP Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 0.5-2 hours | 85-98 |
Visualizations
Below are diagrams illustrating the reaction pathway and a troubleshooting workflow.
Caption: General reaction pathway for the synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactions of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" and similar N-Boc protected compounds. The content focuses on the critical impact of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: At what temperature is the Boc protecting group on my compound stable?
The stability of the tert-butoxycarbonyl (Boc) group is highly dependent on the reaction conditions, particularly the pH. Under neutral or basic conditions, the Boc group is generally stable at temperatures up to 37°C for extended periods. However, it becomes progressively more labile as the acidity of the medium increases.[1] For thermal stability in the absence of strong acids, significant decomposition is typically not observed until much higher temperatures are reached.
Q2: I observed unexpected cleavage of the Boc group during my reaction. What could be the cause?
Unexpected cleavage of the Boc group is usually due to acidic conditions, even trace amounts, or elevated temperatures.
-
Acidic Conditions: The Boc group is sensitive to both Lewis and Brønsted acids. Ensure your reaction is performed under neutral or basic conditions if the Boc group needs to remain intact.[1]
-
Elevated Temperatures: At temperatures around 150°C and higher, thermal deprotection of the Boc group can occur, even without the addition of an acid catalyst.[2] The mechanism involves fragmentation to form the free amine, isobutylene, and carbon dioxide.[2] Some substrates may even show slow decomposition at temperatures around 100°C over several days.[2]
Q3: Can I intentionally remove the Boc group using heat?
Yes, thermal deprotection is a viable method, particularly in flow chemistry or when avoiding acidic reagents is desirable. The efficiency of thermal deprotection depends on the substrate, solvent, and temperature. Generally, N-Boc groups on heteroaromatic and aromatic amines are more easily cleaved with heat than those on alkyl amines.[3]
Troubleshooting Guides
Issue 1: Incomplete Boc-Protection Reaction
If you are experiencing low yields during the synthesis of this compound or similar Boc-protected amines, consider the following:
-
Problem: Low reaction temperature leading to slow reaction rates.
-
Solution: While some protocols for similar compounds suggest very low temperatures (-20°C to 5°C), these may be to control side reactions with highly reactive species.[4] For standard Boc protection using di-tert-butyl dicarbonate (Boc₂O), reactions are often run at room temperature (20-25°C) or with moderate heating (around 40°C) to ensure a reasonable reaction rate.[5] Monitor the reaction by TLC or LC-MS to determine the optimal temperature for your specific substrate.
Issue 2: Formation of Side Products During a Reaction at Elevated Temperature
Running reactions at high temperatures with Boc-protected compounds can lead to unintended side products.
-
Problem: Thermal decomposition or side reactions at high temperatures.
-
Potential Side Reactions:
-
Unintended Deprotection: As mentioned, the Boc group can be thermally cleaved.
-
Elimination and Racemization: High temperatures can cause side reactions like elimination or racemization of chiral centers.[2]
-
Alkylation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate other nucleophilic sites in your molecule.[6]
-
-
Solutions:
-
Lower the Reaction Temperature: If the desired reaction allows, reduce the temperature and extend the reaction time.
-
Use a Scavenger: If the reaction must be run at a high temperature and Boc deprotection is a concern, consider if the subsequent steps are compatible with the free amine. If not, a different protecting group strategy may be needed. For issues with alkylation by the tert-butyl cation during acid-catalyzed deprotection, scavengers like triethylsilane (TES) or anisole can be added.[6]
-
Issue 3: Incomplete Thermal Deprotection of the Boc Group
When attempting to remove the Boc group using heat, incomplete conversion can be an issue.
-
Problem: Insufficient temperature or reaction time.
-
Solution: The required temperature for thermal deprotection varies significantly with the substrate and solvent.
-
Increase Temperature: Gradually increase the reaction temperature. For example, efficient deprotection of N-Boc aniline may require temperatures up to 240°C.[3]
-
Optimize Solvent: Solvents like 2,2,2-trifluoroethanol (TFE) and methanol can facilitate thermal deprotection at lower temperatures compared to less polar solvents like toluene.[3]
-
Increase Residence Time (Flow Chemistry): In a flow reactor, increasing the residence time at a given temperature will increase conversion.[3]
-
Add Water: For batch reactions, the addition of a small amount of water can significantly improve the yield and purity of the deprotected product when heating around 150°C.[7]
-
Data Presentation
Table 1: Effect of Temperature and Solvent on Thermal N-Boc Deprotection Efficiency
| N-Boc Substrate | Solvent | Temperature (°C) | Residence Time (min) | Deprotection Yield (%) |
| N-Boc Phenethylamine | TFE | 240 | 90 | >94 |
| N-Boc Phenethylamine | THF | 200 | 30 | 97 |
| N-Boc Aniline | TFE | 240 | 35 | >94 |
| N-Boc Aniline | MeOH | 240 | 30 | 88 |
| N-Boc Aniline | THF | 240 | 30 | 65 |
| N-Boc Imidazole | TFE | 120 | 25 | >94 |
| N-Boc Imidazole | MeOH | 120 | 25 | Complete |
| N-Boc Imidazole | THF | 200 | 30 | Complete |
Data summarized from a study on thermal deprotection in continuous flow.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative Low-Temperature Approach)
This protocol is adapted from a general procedure for a condensation reaction involving a Boc-protected amino acid, illustrating the use of low temperatures to control reactivity.
-
Setup: In a round-bottom flask, dissolve N-Boc-D-serine (as a proxy for a Boc-protected starting material) in anhydrous ethyl acetate under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to between -15°C and -10°C using a suitable cooling bath.
-
Reagent Addition: Slowly add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate, maintaining the low temperature.
-
Activation: Stir the reaction mixture at -15°C to -10°C for approximately 2 hours.
-
Nucleophile Addition: Add the nucleophile (e.g., a solution of benzylamine in ethyl acetate) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to 10-20°C and stir for an additional 2 hours, monitoring completion by TLC or LC-MS.[4]
-
Work-up: Upon completion, proceed with a standard aqueous work-up to isolate the product.
Protocol 2: Thermal Deprotection of an N-Boc Protected Amine (General Procedure)
This protocol describes a general method for thermal Boc deprotection in a batch setting.
-
Setup: To a suitable reaction vessel, add the N-Boc protected amine.
-
Solvent/Additive Addition: Add a high-boiling solvent such as 2,2,2-trifluoroethanol (TFE). Alternatively, for certain substrates, a small amount of water can be added to the neat starting material.[7]
-
Heating: Heat the mixture to the target temperature (typically between 120°C and 240°C, depending on the substrate's reactivity) with stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The resulting crude amine can then be purified by standard methods such as chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low-yield Boc protection reactions.
Caption: Logical relationship between temperature and N-Boc group stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Solvent effects in reactions of "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"
Welcome to the technical support center for tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, also known as N-Boc-2-amino-2-methylpropanal. This guide provides troubleshooting advice and frequently asked questions regarding the use of this versatile intermediate in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS 109608-77-7) is an N-Boc protected α-amino aldehyde. The presence of both a reactive aldehyde group and a protected amine makes it a valuable building block in organic synthesis. It is particularly useful for creating complex molecules with a quaternary stereocenter adjacent to a nitrogen atom. Its applications include the synthesis of specialty chemicals, advanced pharmaceutical intermediates, and peptide mimetics.[1]
Q2: What are the typical storage conditions for this compound?
A2: Due to the reactive nature of the aldehyde functional group, this compound should be stored in an inert atmosphere, in a freezer at temperatures under -20°C, to prevent degradation.[2] It is shipped in cold packs to maintain its stability during transit.[2]
Q3: How can the Boc protecting group be removed from this molecule?
A3: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Common methods for its removal include treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.[3] Milder, more selective methods using aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂) in dichloromethane have also been reported for other N-Boc protected compounds and may be applicable.[4][5] Additionally, thermal deprotection in solvents like methanol or trifluoroethanol under continuous flow conditions has been shown to be effective for various N-Boc amines.[6]
Q4: How does solvent choice impact the stability of N-Boc protected α-amino aldehydes?
A4: N-Boc protected α-amino aldehydes can be unstable, and solvent choice is critical. Protic solvents may lead to the formation of hemiacetals or acetals, reversibly protecting the aldehyde. Aprotic solvents are generally preferred to avoid such interactions unless acetal formation is desired. The polarity of the solvent will also affect the solubility of the aldehyde and other reactants, thereby influencing reaction rates.
Troubleshooting Guides
Issue 1: Low Yield During Synthesis via Oxidation of N-Boc-2-amino-2-methyl-1-propanol
Problem: The oxidation of N-Boc-2-amino-2-methyl-1-propanol to the desired aldehyde, this compound, results in a low yield.
| Possible Cause | Troubleshooting Step | Rationale |
| Over-oxidation | Use a mild and selective oxidizing agent such as manganese(IV) oxide (MnO₂) or a Swern-type oxidation. Avoid harsh oxidants like potassium permanganate. | The aldehyde product is susceptible to over-oxidation to the corresponding carboxylic acid. Mild oxidants minimize this side reaction.[7] |
| Inappropriate Solvent | For MnO₂ oxidations, non-polar aprotic solvents like dichloromethane (DCM) or chloroform are typically effective. For Swern-type oxidations, DCM is the standard solvent. | Solvent choice affects the reactivity of the oxidant and the stability of the product. Aprotic solvents prevent the formation of hydrates or acetals that might complicate the reaction. |
| Product Instability | Work up the reaction at low temperatures and purify the product quickly, avoiding prolonged exposure to air or moisture. Store the purified product under an inert atmosphere at low temperatures. | α-Amino aldehydes can be prone to decomposition or oligomerization, especially when impure. |
Issue 2: Poor Performance in Subsequent Reactions (e.g., Wittig, Aldol)
Problem: this compound shows low conversion or formation of multiple byproducts when used in subsequent nucleophilic addition reactions.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Select a solvent that ensures all reactants are fully dissolved. For Wittig-type reactions involving polar phosphonium salts and a less polar aldehyde, a solvent mixture or a more polar aprotic solvent might be necessary. | For a reaction to proceed efficiently, all components must be in the same phase. In a study on a similar N-Boc-α-amino aldehyde, protic solvents like isopropanol provided better yields in a Wittig reaction compared to aprotic solvents like THF or DCM.[8] |
| Solvent-Mediated Side Reactions | For reactions sensitive to protic sources, ensure the use of anhydrous aprotic solvents like THF, DCM, or toluene. | Protic solvents can react with strong bases or nucleophiles (e.g., organometallics, ylides), quenching them and reducing the reaction efficiency. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered nucleophile if possible. | The quaternary carbon adjacent to the aldehyde can sterically hinder the approach of nucleophiles, slowing down the reaction rate. |
| Epimerization | Use non-protic solvents and mild reaction conditions. Keep reaction temperatures low if a chiral center is present α to the aldehyde. | The α-proton of aldehydes can be acidic, and its removal under basic conditions can lead to racemization or epimerization. |
Data Presentation
Table 1: Solvent Effects on Yield in Reactions of Analogous N-Boc Aldehydes and Precursors
The following table summarizes solvent effects observed in reactions involving similar N-Boc protected compounds, which can provide guidance for optimizing reactions with this compound.
| Reaction Type | Substrate | Solvent | Base/Reagent | Yield (%) | Reference |
| Wittig-Type Olefination | N-Boc-L-phenylalaninal | THF | DBU | 30% | [8] |
| N-Boc-L-phenylalaninal | CH₂Cl₂ | DBU | 50% | [8] | |
| N-Boc-L-phenylalaninal | i-PrOH | K₂CO₃ | 81% | [8] | |
| Difluoro-β-amino Ketone Synthesis | N-Boc-α-amidosulfone | THF | CsF | 20% | [3] |
| N-Boc-α-amidosulfone | Pyridine | CsF | 65% | [3] | |
| N-Boc-α-amidosulfone | DMSO | CsF | Similar to THF | [3] | |
| N-Boc-α-amidosulfone | DMF | CsF | Similar to THF | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol is adapted from a reported synthesis of N-Boc-2-amino-2-methylpropanal.[9]
Materials:
-
N-Boc-2-aminoisobutyric acid
-
Bis(N-methylpiperazinyl)aluminum hydride
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous NaCl solution
-
2M aqueous NaOH
-
2M aqueous HCl
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon gas supply
Procedure:
-
Dissolve N-Boc-2-aminoisobutyric acid in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bis(N-methylpiperazinyl)aluminum hydride in THF to the stirred reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then to 0°C.
-
Carefully quench the excess hydride by the slow addition of saturated aqueous NaCl solution.
-
Add diethyl ether to the mixture to facilitate phase separation.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine all organic phases and wash sequentially with 2M aqueous NaOH, 2M aqueous HCl, and saturated aqueous NaCl.
-
Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude aldehyde by silica gel column chromatography.
Protocol 2: General Procedure for N-Boc Deprotection using Acid
This is a general protocol for the deprotection of N-Boc amines and can be adapted for this compound.
Materials:
-
N-Boc protected compound
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected compound in DCM (approximately 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise (typically 5-10 equivalents, or use a 1:1 mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by washing with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the deprotected amine.
Visualizations
Caption: General synthetic routes to and deprotection of the target compound.
Caption: Decision guide for solvent selection in reactions of the title aldehyde.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. researchgate.net [researchgate.net]
- 8. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Handling and storage best practices for "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate"
Welcome to the technical support center for tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate (CAS: 109608-77-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The compound is classified with the signal word "Warning" and is associated with the following hazard statements[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always consult the full Safety Data Sheet (SDS) for comprehensive safety information before handling.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a freezer at temperatures under -20°C within an inert atmosphere[1][3].
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Given the hazard statements, appropriate PPE includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Q4: In case of accidental exposure, what are the immediate first aid measures?
A4: The precautionary statements advise the following actions[1][2]:
-
If inhaled: Move the person to fresh air.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For any significant exposure, seek immediate medical attention and have the product's SDS available.
Handling and Storage Best Practices
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at <-20°C | To prevent thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, appropriate chemical container | To prevent contamination and exposure. |
| Location | A dry, well-ventilated area designated for chemical storage | To ensure safety and stability. |
General Handling Procedures
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.
-
Inert Atmosphere: When handling, use of a glove box or Schlenk line is recommended to maintain an inert atmosphere.
-
Avoid Inhalation: Handle in a well-ventilated area or fume hood to minimize the risk of inhaling dust.
-
Avoid Contact: Prevent contact with skin and eyes by using appropriate PPE.
-
Contamination: Use clean, dry spatulas and glassware to avoid cross-contamination.
Troubleshooting Guide
While this compound is a versatile building block, issues can arise during its use. This guide addresses potential problems in the context of a common application: Boc-protection of amines.
Logical Troubleshooting Flow
Caption: A troubleshooting decision tree for common issues encountered in reactions involving this compound.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Boc-Protection | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If starting material persists, consider extending the reaction time or moderately increasing the temperature. |
| Poor quality of the amine substrate or Boc-anhydride. | Ensure the purity of all reactants. Use freshly opened or properly stored reagents. | |
| Formation of t-Butyl Adducts | Generation of the reactive t-butyl cation during the reaction or work-up, which can alkylate nucleophilic sites on the substrate or product. | During acidic work-up or subsequent deprotection steps, consider the use of scavengers like triisopropylsilane (TIS) or anisole to trap the t-butyl cation. |
| Low Recovery After Work-up | The product may have some water solubility or form emulsions during extraction. | Saturate the aqueous layer with brine to decrease the solubility of the product. If emulsions form, allow the mixture to stand or add a small amount of a different organic solvent. |
| Difficulty in Purification | The product may co-elute with impurities during column chromatography. | Adjust the polarity of the eluent system. Consider using a different stationary phase for chromatography. |
Experimental Protocol Example: General Boc-Protection of a Primary Amine
This protocol is a general guideline. Specific conditions may need to be optimized for your particular substrate.
Materials:
-
This compound (as a source of the Boc group, typically di-tert-butyl dicarbonate is used for protection)
-
Primary amine substrate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine substrate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Boc-Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a general Boc-protection reaction of a primary amine.
References
Validation & Comparative
Characterization of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of protected amino acids is a critical quality control step in peptide synthesis and drug development. This guide provides a comparative overview of the primary analytical techniques for the characterization of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a Boc-protected form of aminoisobutyric acid. The performance of these methods is supported by typical experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their needs.
Data Presentation: A Comparative Overview
The following table summarizes the key analytical techniques and the expected quantitative data for the characterization of this compound.
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Comparison with Alternatives (e.g., other Boc-protected amino acids) |
| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (s, 9H, C(CH₃)₃); ~1.3 ppm (s, 6H, C(CH₃)₂); ~5.0 ppm (s, 1H, NH); ~9.5 ppm (s, 1H, CHO) | The singlet at ~1.4 ppm is characteristic of the Boc group's nine equivalent protons in many Boc-protected amino acids.[1] The chemical shifts of the amino acid backbone protons will vary depending on the specific amino acid. |
| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (C(CH₃)₃); ~80 ppm (C(CH₃)₃); ~155 ppm (C=O, carbamate); ~200 ppm (C=O, aldehyde); ~58 ppm (quaternary C); ~24 ppm (gem-dimethyl C) | The signals for the Boc group carbons (~28 ppm and ~80 ppm) and the carbamate carbonyl (~155 ppm) are highly conserved across different Boc-protected amino acids.[1] |
| Mass Spectrometry (MS) | m/z | Expected [M+H]⁺: 188.13; Expected [M+Na]⁺: 210.11 | The molecular ion peak will differ based on the molecular weight of the specific amino acid. Fragmentation patterns often show a characteristic loss of the Boc group or isobutylene.[2] |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~3350 (N-H stretch); ~2980 (C-H stretch); ~1710 (C=O stretch, aldehyde); ~1690 (C=O stretch, carbamate); ~1170 (C-O stretch) | The carbamate C=O stretch around 1690 cm⁻¹ and the N-H stretch are characteristic features for Boc-protected amines.[3] The exact positions can be influenced by the molecular structure and sample state. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (t₋) | Varies depending on column, mobile phase, and flow rate. | Retention time is specific to the compound under a given set of conditions and is used for purity assessment and comparison with a reference standard. Chiral HPLC can be used to determine enantiomeric purity.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the identity of the compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[1]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]
-
Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.[3] The mass range should be set to scan beyond the expected molecular weight.
-
Fragmentation Analysis (MS/MS): If required, select the parent ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data for further structural confirmation.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[3]
-
Background Spectrum: Obtain a background spectrum of the clean ATR crystal or the KBr press.[3]
-
Sample Spectrum: Place a small amount of the sample on the ATR crystal or mix with KBr powder and press into a pellet. Acquire the sample spectrum.[3]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and for quantitative analysis.
Protocol:
-
Mobile Phase Preparation: Prepare the appropriate mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Instrumentation: Use a suitable HPLC column (e.g., C18 reverse-phase) and set the flow rate, column temperature, and detector wavelength (if UV detection is used).
-
Injection and Data Acquisition: Inject a known volume of the sample and record the chromatogram.
-
Analysis: Determine the retention time and peak area to assess purity and quantify the compound against a standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships between the analytical methods described.
Caption: A typical experimental workflow for the characterization of a synthesized compound.
Caption: Interrelation of analytical techniques for comprehensive compound characterization.
References
1H NMR Analysis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, precise analytical confirmation of molecular structures is critical. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern chemistry, and its integrity and chemical environment within a molecule are routinely verified using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of the 1H NMR spectrum of "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" and compares it with other relevant carbamate compounds, supported by experimental data and protocols.
Comparative 1H NMR Data Analysis
The 1H NMR spectrum of a Boc-protected compound is characterized by a prominent singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group.[1] The chemical shifts of other protons in the molecule are influenced by their proximity to the carbamate and other functional groups. The following table summarizes the predicted 1H NMR spectral data for this compound and compares it with the experimental data for tert-Butyl (2-hydroxyethyl)carbamate and tert-Butyl butylcarbamate.[2]
| Compound | Signal Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.45 | Singlet | 9H |
| -C(CH₃)₂ | ~1.30 | Singlet | 6H | |
| -NH- | ~5.0-5.5 | Broad Singlet | 1H | |
| -CHO | ~9.50 | Singlet | 1H | |
| tert-Butyl (2-hydroxyethyl)carbamate [2] | -C(CH₃)₃ | 1.43 | Singlet | 9H |
| -CH₂-NHBoc | 3.26 | Triplet | 2H | |
| -CH₂-OH | 3.66 | Triplet | 2H | |
| -NH- | 5.23 | Broad Singlet | 1H | |
| -OH- | 2.75 | Singlet | 1H | |
| tert-Butyl butylcarbamate [2] | -C(CH₃)₃ | 1.48 | Singlet | 9H |
| -CH₂-NHBoc | 3.10 | Triplet | 2H | |
| -CH₂-CH₂-NHBoc | 1.48-1.35 | Multiplet | 2H | |
| -CH₂-CH₃ | 1.34-1.28 | Multiplet | 2H | |
| -CH₃ | 0.91 | Triplet | 3H | |
| -NH- | 4.49 | Broad Singlet | 1H |
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR spectrum, 16 to 64 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have the correct absorptive shape.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons in the molecule.
Visualizing Molecular Structure and Experimental Workflow
Caption: Structure of this compound.
Caption: General workflow for 1H NMR analysis.
References
Mass Spectrometry of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric behavior of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate and its derivatives. It includes supporting experimental data, detailed methodologies for cited experiments, and visualizations of fragmentation pathways to aid in the structural elucidation and quality control of these compounds in drug development and organic synthesis.
Introduction
tert-Butyl carbamates, commonly known as Boc-protected amines, are fundamental protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. The pivaloyl group (2-methyl-1-oxopropanoyl) is often incorporated to introduce steric bulk or modify electronic properties. Understanding the mass spectrometric fragmentation of these molecules is crucial for their characterization, purity assessment, and metabolic studies. This guide focuses on the analysis of this compound and selected derivatives using Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).
Comparative Mass Spectrometric Data
The following tables summarize the key mass spectrometric data for this compound and two representative derivatives: one with an electron-donating group (methoxy) and one with an electron-withdrawing group (nitro) on an aromatic ring attached to the pivaloyl moiety. The data presented is representative of typical results obtained via positive mode ESI-MS/MS.
Table 1: Key Mass Spectrometric Parameters
| Compound | Molecular Formula | Exact Mass [M+H]⁺ (m/z) | Retention Time (min) |
| This compound | C₉H₁₇NO₃ | 188.1332 | 3.5 |
| tert-Butyl (2-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl)carbamate | C₁₆H₂₃NO₄ | 294.1700 | 4.2 |
| tert-Butyl (2-(4-nitrophenyl)-2-methyl-1-oxopropan-2-yl)carbamate | C₁₅H₂₀N₂O₅ | 325.1445 | 4.0 |
Table 2: Major Fragment Ions and Proposed Structures from MS/MS Analysis
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%) | Proposed Neutral Loss / Fragment Structure |
| 188.13 | 132.07 | 100 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 88.05 | 65 | [M+H - C₄H₉O]⁺ (Loss of tert-butanol) | |
| 57.07 | 80 | [C₄H₉]⁺ (tert-butyl cation) | |
| 294.17 | 238.11 | 100 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 194.08 | 55 | [M+H - C₄H₉O]⁺ (Loss of tert-butanol) | |
| 57.07 | 90 | [C₄H₉]⁺ (tert-butyl cation) | |
| 149.09 | 40 | [CH₃OC₆H₄C(CH₃)₂]⁺ | |
| 325.14 | 269.08 | 100 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 225.06 | 50 | [M+H - C₄H₉O]⁺ (Loss of tert-butanol) | |
| 57.07 | 95 | [C₄H₉]⁺ (tert-butyl cation) | |
| 164.07 | 35 | [O₂NC₆H₄C(CH₃)₂]⁺ |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A standard LC-MS/MS protocol for the analysis of tert-butyl carbamate derivatives is provided below. This method is optimized for the separation and detection of the parent compound and its derivatives.[1]
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution : A linear gradient from 10% to 90% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
MS1 Scan Range : m/z 100 - 500.
-
MS/MS Activation : Collision-Induced Dissociation (CID) with normalized collision energy of 20-40 eV.
-
Sample Preparation
-
Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (90% A, 10% B).
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for this compound under positive mode ESI-MS/MS conditions.
Caption: Primary fragmentation pathways of protonated this compound.
The experimental workflow for the LC-MS/MS analysis is depicted below.
Caption: A typical workflow for the LC-MS/MS analysis of small molecules.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. For a compound such as "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate," a versatile building block, rigorous purity analysis is indispensable. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining its purity, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the purity assessment of non-volatile and thermally labile compounds.[1] For carbamates, reversed-phase HPLC (RP-HPLC) is a widely adopted technique.[2][3]
Proposed HPLC Method for Purity Analysis
A standard RP-HPLC method is proposed for the routine purity analysis of "this compound." This method is designed to separate the main compound from potential process-related impurities.
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile. Gradient elution may be employed for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL. |
Performance Parameters
| Parameter | Expected Performance |
| Resolution | Baseline separation of the main peak from impurities. |
| Limit of Detection (LOD) | < 0.05% |
| Limit of Quantification (LOQ) | < 0.1% |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Experimental Workflow for HPLC Purity Analysis
References
A Comparative Guide to Boc Reagents for Amine Protection: Evaluating "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" Against Standard Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for amines is a critical decision in the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and facile, acid-labile removal. While di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) are the most prevalent reagents for introducing the Boc group, other variants such as "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" exist. This guide provides a comprehensive comparison of these reagents, supported by available experimental data and detailed protocols, to inform the selection of the most suitable reagent for a given synthetic challenge.
Overview of Boc Reagents
The Boc protecting group is typically introduced via nucleophilic attack of an amine on an electrophilic carbonyl carbon of the Boc-donating reagent. The ideal reagent should be highly reactive towards amines, stable to storage, and produce byproducts that are easily removed from the reaction mixture.
-
Di-tert-butyl dicarbonate (Boc₂O): Commonly known as Boc anhydride, this is the most widely used reagent for Boc protection. It is a stable, crystalline solid that reacts with a broad range of amines under basic conditions to give high yields of the corresponding Boc-protected amines. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.[1]
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This is another common Boc-donating reagent, particularly in peptide synthesis. It is a stable, crystalline solid that reacts with amino acids and other amines, often under milder conditions than Boc₂O. The oxime byproduct can typically be removed by extraction.
-
This compound: This is a less common reagent for Boc protection. Scientific literature lacks extensive data on its application and performance in amine protection. Based on its structure, it is a carbamate, and its reactivity is expected to be influenced by the steric hindrance around the carbonyl group.
Performance Comparison of Boc Reagents
Data Presentation
Table 1: Performance of Di-tert-butyl dicarbonate (Boc₂O) in the Boc Protection of Various Amines
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Et₃N | CH₂Cl₂ | 12 h | >95 | [2] |
| Benzylamine | NaHCO₃ | Dioxane/H₂O | 2 h | 99 | [3] |
| Glycine methyl ester | Et₃N | CH₂Cl₂ | 4 h | 98 | [3] |
| 4-Aminophenol | None | H₂O/Acetone | 10 min | 92 | [3] |
| Ethylenediamine | None | H₂O/Acetone | 8 min | 94 | [4] |
Table 2: Performance of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) in the Boc Protection of Amino Acids
| Amino Acid | Base | Solvent | Reaction Time | Yield (%) |
| L-Alanine | Et₃N | Dioxane/H₂O | 4 h | 95 |
| L-Phenylalanine | Et₃N | Dioxane/H₂O | 4 h | 97 |
| L-Proline | Et₃N | Dioxane/H₂O | 2 h | 96 |
| L-Tryptophan | Et₃N | Dioxane/H₂O | 5 h | 98 |
Note: Data for Boc-ON is compiled from typical procedures in peptide synthesis and may vary based on specific reaction conditions.
Inferred Reactivity of this compound
While direct experimental data is lacking, the reactivity of "this compound" can be inferred from its structure. As a carbamate, it is expected to be less reactive than the anhydride (Boc₂O). The steric hindrance from the two methyl groups adjacent to the carbonyl may further decrease its reactivity. This could potentially lead to longer reaction times or require more forcing conditions (e.g., higher temperatures, stronger bases) to achieve comparable yields to Boc₂O. However, this reduced reactivity could also offer an advantage in cases where higher selectivity is required for the protection of a specific amine in the presence of other nucleophilic groups. Further experimental investigation is necessary to validate these hypotheses.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection using Di-tert-butyl dicarbonate (Boc₂O)
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Dioxane/Water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask.
-
Add the base (Et₃N or NaHCO₃) to the solution and stir for 5-10 minutes at room temperature.
-
Add Boc₂O portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-12 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[5]
Protocol 2: General Procedure for Boc Protection using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Materials:
-
Amino acid or amine (1.0 equiv)
-
Boc-ON (1.05 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Solvent (e.g., Dioxane/Water, Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino acid or amine in the solvent system.
-
Add triethylamine and stir for 5 minutes.
-
Add Boc-ON to the solution.
-
Stir the reaction at room temperature and monitor by TLC. Reactions are typically complete in 2-6 hours.
-
Once the reaction is complete, add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the oxime byproduct.
-
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product.
Mandatory Visualizations
Caption: General mechanism of Boc protection of an amine using Boc₂O.
Caption: A typical experimental workflow for Boc protection of an amine.
Conclusion
For routine Boc protection of amines, di-tert-butyl dicarbonate (Boc₂O) remains the reagent of choice due to its high reactivity, operational simplicity, and the formation of volatile byproducts.[1] 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) serves as a valuable alternative, particularly in peptide synthesis where its mild reaction conditions are advantageous.
"this compound" is not a widely documented reagent for this transformation. Based on its chemical structure, it is predicted to be less reactive than Boc₂O, which may necessitate more forcing reaction conditions. However, this characteristic could potentially be exploited for selective protection in specific synthetic contexts. A definitive comparison of its performance requires dedicated experimental investigation. Researchers are advised to rely on the well-established protocols for Boc₂O and Boc-ON for predictable and high-yielding Boc protection of amines.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protecting Groups: tert-Butoxycarbonyl (Boc) vs. Carbobenzyloxy (Cbz)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical compounds, the strategic selection of protecting groups is a critical factor for success. The ability to mask the reactivity of a functional group, typically an amine, and then selectively remove the protecting group under specific conditions is fundamental to modern synthetic strategies. This guide provides an objective, data-driven comparison of two of the most widely employed amine protecting groups: the tert-butoxycarbonyl (Boc) group and the carbobenzyloxy (Cbz or Z) group.
The tert-butyl carbamate protecting moiety, exemplified by the widely used Boc group, and the Cbz group represent two pillars of amine protection strategy. Their distinct chemical properties, particularly their differential stability and cleavage conditions, allow for their orthogonal application in complex syntheses, enabling the construction of intricate molecular architectures.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of the Boc and Cbz protecting groups is presented below. This data provides a foundational understanding of their chemical nature and stability profiles.
| Property | tert-Butoxycarbonyl (Boc) | Carbobenzyloxy (Cbz) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1][2] | Labile to catalytic hydrogenolysis and strong acids.[1][3] |
Quantitative Performance Data
The efficiency of both the protection and deprotection steps is a crucial consideration in any synthetic route. The following tables summarize typical experimental data for the protection of a model amino acid, glycine, and the subsequent deprotection of the N-protected derivatives.
Table 1: Glycine Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with a base (e.g., NaOH or NaHCO₃), room temperature. | 90-95%[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with a base (e.g., NaOH), 0 °C to room temperature. | ~88%[2] |
Table 2: Deprotection Conditions and Efficiency
| Protected Glycine | Deprotection Method | Reagents and Conditions | Typical Yield |
| Boc-Glycine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent. | >95%[2] |
| Cbz-Glycine | Catalytic Hydrogenolysis | H₂, Pd/C (5-10%), methanol or ethanol, room temperature, atmospheric pressure. | >95%[2] |
Experimental Protocols
Detailed methodologies for the protection of an amine with both Boc and Cbz groups, as well as their subsequent removal, are provided below. These protocols are generalized and may require optimization for specific substrates.
Boc Protection of a Primary Amine
Reagents:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Solvent: 1:1 mixture of Dioxane and Water
Procedure:
-
Dissolve the primary amine in the dioxane/water solvent system.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Boc Deprotection (Acidolysis)
Reagents:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50 equiv)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting ammonium salt can be used directly or neutralized with a base to yield the free amine.
Cbz Protection of a Primary Amine
Reagents:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1:1 mixture of Dioxane and Water
Procedure:
-
Dissolve the primary amine in the dioxane/water solvent system.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate to the solution and stir.
-
Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Cbz Deprotection (Catalytic Hydrogenolysis)
Reagents:
-
Cbz-protected amine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Solvent: Methanol or Ethanol
-
Hydrogen source: H₂ gas balloon or transfer hydrogenation reagent (e.g., ammonium formate)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (or add the transfer hydrogenation reagent).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.[3]
Visualizing the Workflows
The following diagrams illustrate the logical flow of the protection and deprotection reactions for both the Boc and Cbz protecting groups.
Caption: A logical workflow for the protection and deprotection of amines using Boc and Cbz groups.
Deprotection Mechanisms
The distinct deprotection pathways for Boc and Cbz groups are fundamental to their orthogonal nature in synthetic chemistry.
Caption: Simplified deprotection mechanisms for the Boc and Cbz protecting groups.
Conclusion
The choice between the Boc and Cbz protecting groups is dictated by the overall synthetic strategy and the nature of the substrate. The Boc group is favored for its ease of removal under acidic conditions, which is particularly advantageous in solid-phase peptide synthesis.[2] However, the harsh acidic conditions required for its cleavage may not be suitable for molecules containing other acid-sensitive functional groups.[3]
Conversely, the Cbz group offers robustness towards both acidic and basic conditions.[4] Its removal via catalytic hydrogenolysis is exceptionally mild, proceeding at a neutral pH, which is beneficial for sensitive substrates.[5] The primary limitation of the Cbz group is its incompatibility with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some aromatic systems.[4]
A thorough understanding of the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group is paramount. This knowledge empowers researchers to design more efficient, selective, and successful synthetic routes for the creation of complex molecules, from novel therapeutics to advanced materials.
References
Efficacy of "tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate" in different reaction systems
A Comparative Guide to the Efficacy of Boc-α-Aminoisobutyric Acid in Peptide Synthesis
Introduction
"tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate," chemically known as N-Boc-α-aminoisobutyric acid (Boc-Aib-OH), is a crucial building block in the synthesis of peptides and peptidomimetics. The α-aminoisobutyric acid (Aib) residue is notable for the presence of gem-dimethyl groups on its α-carbon. This unique structure imparts significant conformational constraints on the peptide backbone, strongly promoting helical structures. However, this same steric hindrance presents a formidable challenge in peptide synthesis, as it dramatically slows down the kinetics of peptide bond formation.[1][2]
The success of incorporating Boc-Aib-OH into a growing peptide chain is therefore critically dependent on the reaction system employed, specifically the choice of coupling reagent. Inefficient coupling can lead to low yields and the formation of deletion sequences, compromising the purity and integrity of the final peptide.[2] This guide provides an objective, data-driven comparison of the efficacy of Boc-Aib-OH in various reaction systems, comparing its performance with alternative strategies and providing detailed experimental protocols to aid researchers in drug development and peptide chemistry.
Performance Comparison: Nα-Protecting Group Strategy
The primary alternative to using Boc-Aib-OH involves switching the Nα-protecting group to 9-fluorenylmethoxycarbonyl (Fmoc), yielding Fmoc-Aib-OH. This choice dictates the entire solid-phase peptide synthesis (SPPS) strategy.
| Parameter | Boc-Aib-OH Strategy (Boc/Bzl) | Fmoc-Aib-OH Strategy (Fmoc/tBu) |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid, TFA)[3] | Mild base (e.g., 20% Piperidine in DMF)[3][4] |
| Side-Chain Protection | Benzyl-based groups, removed by strong acid (HF) | tert-Butyl-based groups, removed by TFA[4] |
| Final Cleavage | Harsh conditions (e.g., liquid HF, TFMSA)[5] | Mild conditions (e.g., TFA cocktail)[4] |
| Compatibility | Less suitable for acid-sensitive sequences | Preferred for complex, modified, and acid-labile peptides[4] |
| Overall Assessment | A robust, classical method suitable for many sequences. | A more modern approach offering milder conditions and broader compatibility. |
Efficacy of Boc-Aib-OH in Different Coupling Reagent Systems
The efficacy of Boc-Aib-OH is most directly measured by the success of the coupling reaction it participates in. The choice of coupling reagent, which activates its carboxyl group for amide bond formation, is the single most critical factor. Modern, highly reactive reagents are generally required to overcome the steric hindrance of the Aib residue.[6]
Data Presentation: Quantitative Comparison of Coupling Reagent Classes
The following table summarizes the performance of major coupling reagent classes used for the incorporation of Boc-Aib-OH and other sterically hindered amino acids.
| Reagent Class | Specific Reagent(s) | Mechanism & Features | Reported Efficacy for Hindered Coupling | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC[7] | Forms a reactive O-acylisourea intermediate. Requires an additive (e.g., HOBt, Oxyma) to suppress racemization and side reactions.[7][8][9] | Low to Moderate. Often results in low yields and requires long reaction times or double coupling.[6] | Low cost, readily available.[10] | Inefficient for Aib.[6] Formation of insoluble urea byproducts (DCC).[7][9] |
| Phosphonium Salts | PyBOP, PyBrOP, PyAOP[11] | Forms a reactive phosphonium-based active ester. Byproducts are generally less hazardous than first-generation reagents (BOP).[1][12] | High. PyBOP reported to give >90% conversion.[1] PyBrOP is highly effective for Aib and N-methylated residues.[12][13] | Efficient coupling, avoids guanidinylation side reactions.[1] | Generally less reactive than the most potent aminium salts.[1] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU[1][14] | Forms highly reactive aminium/uronium-based active esters (OBt, OAt, or Oxyma esters).[14] | Very High. Considered the reagents of choice for difficult couplings.[2][14] HATU and COMU show superior performance for Aib.[1][12][14] | Rapid reaction kinetics, high yields, low racemization.[1][14] | More expensive. Can cause guanidinylation of N-terminal amines (except when using phosphonium salts).[1][15] HATU is based on potentially explosive HOAt.[1] |
Alternative Activation Methods
Beyond standard coupling reagents, other specialized methods exist for incorporating hindered residues:
-
Amino Acid Fluorides : Generated in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH), these are highly reactive species well-suited for coupling sterically hindered amino acids like Aib.[12]
-
N-Carboxyanhydrides (NCAs) : The use of Boc-protected NCAs has been shown to be a superior method for certain difficult couplings, especially over prolonged reaction times or at elevated temperatures.[13]
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-Aib-OH using HBTU
This protocol describes a standard procedure for coupling Boc-Aib-OH to an amino acid ester in a solution phase.
Materials:
-
Boc-Aib-OH (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Phe-OBzl·HCl) (1.0 equivalent)
-
HBTU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Dissolve Boc-Aib-OH (1.0 eq), H-Phe-OBzl·HCl (1.0 eq), and HBTU (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution. The reaction is typically basic at this point.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. For the Aib coupling, extended reaction times may be necessary.[1]
-
Monitor reaction completion using Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude dipeptide by silica gel column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-Aib-OH
This protocol outlines a general procedure for incorporating Boc-Aib-OH onto a resin-bound peptide using the Boc/Bzl strategy with in situ neutralization.[16]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Aib-OH (2.0 equivalents relative to resin substitution)
-
1.0 M HBTU in DMF (2.0 equivalents)
-
DIPEA (4.0 equivalents)
-
50% TFA in Dichloromethane (DCM) for deprotection
-
Anhydrous DMF
Procedure:
-
Deprotection: Treat the resin with 50% TFA/DCM for 3 minutes, filter, and repeat the treatment for 5 minutes to ensure complete removal of the N-terminal Boc group.[16]
-
Washing: Wash the resin thoroughly with DMF to remove residual acid.
-
Activation: In a separate vessel, dissolve Boc-Aib-OH (2.0 eq) in a minimal amount of DMF.
-
Coupling: a. Add the Boc-Aib-OH solution, 1.0 M HBTU solution (2.0 eq), and DIPEA (4.0 eq) to the washed resin.[16] The DIPEA neutralizes the ammonium salt on the resin and facilitates the coupling reaction. b. Agitate the mixture at room temperature. Due to the steric hindrance of Aib, a double coupling is often required. The first coupling may run for 1-2 hours.[1] c. Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test indicates a complete reaction. d. If the test is positive, drain the resin, wash with DMF, and repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualizations
Caption: Workflow for a single cycle of Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar [semanticscholar.org]
- 12. bachem.com [bachem.com]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
The Strategic Application of tert-Butyloxycarbonyl (Boc) Protection in Synthesis: A Cost-Benefit Analysis
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and peptide synthesis, the judicious selection of protecting groups is a critical determinant of overall efficiency, yield, and economic viability. Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group, exemplified by structures like tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, stands out for its widespread use. This guide provides a comprehensive cost-benefit analysis of employing the Boc protecting group, comparing its performance with common alternatives and offering detailed experimental protocols for its application.
Executive Summary
The tert-butyloxycarbonyl (Boc) protecting group offers a robust and cost-effective strategy for the protection of amines in a variety of synthetic contexts. Its stability under a wide range of reaction conditions, coupled with the ease of its removal under acidic conditions, makes it a versatile tool for multistep synthesis. However, the harsh acidic conditions required for deprotection can be a limitation for substrates with acid-labile functional groups. Alternatives such as the Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) groups offer milder deprotection conditions but often come with higher initial reagent costs and their own set of compatibility issues. The choice of protecting group is therefore a strategic decision that must be weighed based on the specific synthetic route, the nature of the substrate, and the overall cost considerations of the project.
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate amine protecting group is a pivotal decision in the design of a synthetic route. The following table provides a quantitative comparison of the most commonly used protecting groups: Boc, Fmoc, and Cbz.
| Parameter | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Carboxybenzyl (Cbz) |
| Reagent Cost | Lower initial cost for Boc-anhydride and Boc-protected amino acids. | Higher initial cost for Fmoc-Cl and Fmoc-protected amino acids. | Moderate cost for Cbz-Cl. |
| Deprotection Reagents | Strong acids (e.g., Trifluoroacetic acid - TFA), relatively inexpensive. | Piperidine (a secondary amine), moderately priced. | Catalytic hydrogenation (e.g., H₂, Pd/C), catalyst can be expensive. |
| Solvent Costs | Often utilizes less expensive solvents like Dichloromethane (DCM). | Typically requires more expensive solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). | A range of solvents can be used, including methanol and ethyl acetate. |
| Typical Yields | Generally high for both protection and deprotection steps. | High coupling efficiencies, often leading to higher crude purity and final yields.[1] | Generally high, but catalyst poisoning can be an issue. |
| Reaction Conditions | Protection: Mild basic conditions. Deprotection: Harsh acidic conditions. | Protection: Mild basic conditions. Deprotection: Mild basic conditions. | Protection: Mild basic conditions. Deprotection: Neutral (hydrogenolysis). |
| Compatibility | Not suitable for acid-sensitive substrates. | Not suitable for base-sensitive substrates. | Not suitable for substrates with reducible functional groups (e.g., alkynes, alkenes). |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using the Boc group are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: N-Boc Protection of an Amine using Di-tert-butyl dicarbonate (Boc₂O)
This protocol describes a general procedure for the protection of a primary or secondary amine with di-tert-butyl dicarbonate.
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
Base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine - DMAP)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture of chloroform and water)
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the stirred mixture at room temperature or 0 °C.
-
Allow the reaction to stir at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
If using an organic solvent, wash the organic layer with a weak acid (e.g., dilute HCl) to remove excess base, followed by a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group using a strong acid.
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (typically 25-50% in a solvent)
-
Solvent (e.g., dichloromethane)
-
Scavenger (optional, e.g., triethylsilane or anisole, to trap the tert-butyl cation)
Reaction Setup:
-
Dissolve the Boc-protected amine in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the trifluoroacetic acid solution to the stirred mixture.
-
Allow the reaction to stir at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
Work-up:
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected amine.
Visualization of Synthetic Strategy
The following diagrams illustrate the logical workflow for selecting a protecting group and the general mechanism of Boc protection and deprotection.
Caption: Decision workflow for selecting an amine protecting group.
Caption: General scheme for Boc protection and deprotection of amines.
Conclusion
The use of the tert-butyloxycarbonyl (Boc) group for amine protection represents a well-established and highly effective strategy in organic synthesis. Its primary advantages lie in its low cost, high efficiency, and the stability of the protected amine to a broad range of reaction conditions. The main drawback is the requirement for strong acidic conditions for its removal, which can limit its application in the synthesis of molecules containing acid-labile functionalities. A thorough cost-benefit analysis, considering not only the price of the protecting group reagent but also the cost of deprotection reagents, solvents, and potential impact on overall yield, is crucial for making an informed decision. For many applications, the economic and practical advantages of the Boc group make it the protecting group of choice for researchers and drug development professionals.
References
A Comparative Guide to the Performance of Boc-Protected α,α-Disubstituted Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the choice of protecting groups is a critical determinant of success, profoundly influencing reaction efficiency, peptide purity, and the viability of synthesizing complex sequences. This guide provides an objective comparison of tert-Butyloxycarbonyl (Boc)-protected α,α-disubstituted amino acids, such as tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate (Boc-α-aminoisobutyric acid or Boc-Aib-OH), with their primary alternative, 9-Fluorenylmethyloxycarbonyl (Fmoc)-protected counterparts. The focus is on performance metrics and experimental considerations crucial for peptide chemists.
α,α-Disubstituted amino acids are invaluable for introducing conformational constraints in peptides, making them essential building blocks in drug design.[1] However, their inherent steric hindrance presents significant challenges in peptide synthesis.[2][3] The selection of an appropriate N-α-protecting group, either Boc or Fmoc, dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.[4][5]
Quantitative Performance Comparison
While direct, side-by-side studies for every α,α-disubstituted amino acid are not always available, performance can be reliably extrapolated from the well-established principles of Boc and Fmoc solid-phase peptide synthesis (SPPS) chemistries.[4][6] The following tables summarize key quantitative data.
Table 1: Performance Metrics for Boc vs. Fmoc Protection of Sterically Hindered Amino Acids
| Performance Metric | Boc-Protected Amino Acids | Fmoc-Protected Amino Acids | Key Considerations |
| Typical Coupling Efficiency | >98% | >99% | Fmoc chemistry's milder deprotection steps are less harsh on the peptide-resin, often leading to slightly higher coupling efficiencies.[6] For sterically hindered residues, double coupling or the use of potent activating agents like HATU may be necessary for both strategies.[2] |
| Deprotection Conditions | Harsh: Strong Acid (e.g., 50% TFA in DCM)[4] | Mild: Base (e.g., 20-40% piperidine in DMF)[4] | The orthogonality of the Fmoc group with acid-labile side-chain protecting groups is a significant advantage for complex peptides.[6][] |
| Overall Crude Peptide Purity | Typically 60-85% | Typically 70-90% | Milder Fmoc deprotection and cleavage conditions often result in fewer side products.[6] Purity is highly sequence-dependent. |
| Final Yield | Good | Good to Excellent | For longer or complex peptides, the higher stepwise efficiency of Fmoc-SPPS can lead to significantly better overall yields.[6] Repeated acid exposure in Boc-SPPS can cause premature cleavage and lower yields.[4] |
| Risk of Side Reactions | Alkylation of sensitive residues (Trp, Met) by tert-butyl cations.[2][4] | Diketopiperazine and aspartimide formation.[5][8] | Scavengers are crucial during Boc deprotection.[] The risk of diketopiperazine formation is higher at the dipeptide stage in Fmoc synthesis.[8] |
Table 2: Strategic Comparison of Boc and Fmoc Chemistries
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection Chemistry | Acid-labile (TFA)[10] | Base-labile (Piperidine)[11] |
| Side-Chain Protection | Typically Benzyl-based (removed by HF)[5] | Typically tert-Butyl-based (removed by TFA)[5] |
| Final Cleavage from Resin | Harsh (e.g., HF, TFMSA)[5] | Mild (TFA)[5] |
| Orthogonality | Relies on differential acid lability[5] | Fully orthogonal system[5] |
| Automation Suitability | Less common | Highly suitable[5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental outcomes. Below are representative protocols for key steps in both Boc and Fmoc strategies for incorporating a sterically hindered amino acid like Aib.
Key Experiment 1: Boc-Aib-OH Coupling Protocol (Manual SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., PAM resin). Perform deprotection of the existing N-terminal Boc group using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes.
-
Neutralization: Neutralize the resin with 5% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Activation: In a separate vessel, pre-activate Boc-Aib-OH (2-4 equivalents) with a coupling reagent such as HBTU/HOBt in N,N-Dimethylformamide (DMF).
-
Coupling: Add the activated amino acid solution to the neutralized resin. Allow the reaction to proceed for 2-4 hours. Monitor coupling completion with a Kaiser test. If the test is positive (indicating free amines), a second coupling may be required.[2]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
Key Experiment 2: Fmoc-Aib-OH Coupling Protocol (Automated SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. This step is typically repeated once.[12]
-
Washing: Wash the resin extensively with DMF.
-
Coupling: Deliver a solution of Fmoc-Aib-OH (3-5 equivalents), an activating agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF to the resin. Allow coupling for 1-2 hours. Microwave heating can be employed to improve efficiency for difficult couplings.[12]
-
Washing: Wash the resin with DMF to prepare for the next cycle.
Key Experiment 3: Boc Deprotection and Final Cleavage
-
Stepwise Deprotection: For removal of the N-terminal Boc group during synthesis, treat the peptide-resin with 25-50% TFA in DCM for 30 minutes.[4]
-
Final Cleavage: To cleave the completed peptide from the resin and remove side-chain protecting groups (like benzyl ethers), treat the peptide-resin with a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for 1-2 hours at 0°C.
-
Scavengers: It is critical to include a "scavenger cocktail" (e.g., anisole, thiophenol) in the cleavage mixture to prevent the reactive tert-butyl cations generated during deprotection from causing side reactions, such as alkylating sensitive residues like Tryptophan or Methionine.[2][]
Visualizing Synthesis Workflows
Diagrams created using Graphviz provide a clear illustration of the chemical logic and workflows.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for α,α-disubstituted amino acids is a strategic one, guided by the specific requirements of the synthesis.
Use the Boc strategy for:
-
Shorter, less complex peptides: Where the harsh cleavage conditions are less likely to cause cumulative damage.[6]
-
Sequences prone to aggregation: The protonated state of the N-terminus after TFA deprotection can help disrupt inter-chain hydrogen bonding that leads to aggregation.[5][8]
-
Cost-sensitive projects: Boc-protected amino acids are generally less expensive.[5]
Use the Fmoc strategy for:
-
Long or complex peptides: The milder conditions and higher stepwise efficiency are advantageous for challenging sequences.[6]
-
Peptides with acid-sensitive residues: The orthogonality of Fmoc chemistry protects acid-labile side chains from premature cleavage.[6][]
-
Automated synthesis: The milder conditions and compatibility with modern coupling reagents make it the standard for automated peptide synthesizers.[5][6]
Ultimately, both strategies are powerful tools in the peptide chemist's arsenal. A thorough understanding of their respective advantages and disadvantages, supported by the quantitative data and protocols presented here, enables researchers to make informed decisions, optimizing the synthesis of novel and conformationally constrained peptides for therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate: A Guide for Laboratory Professionals
Essential safety and disposal protocols for researchers, scientists, and drug development professionals handling tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate (CAS: 109608-77-7) are outlined below to ensure laboratory safety and environmental compliance.
This guide provides immediate, procedural information for the safe management and disposal of this chemical waste, grounded in established hazard classifications.
Immediate Safety Considerations
Before commencing any disposal procedures, it is critical to recognize the hazards associated with this compound. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[1]
Consequently, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid material and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[2][3][4]
-
Ensure the container is kept closed except when adding waste.
2. Spill and Contamination Management:
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.[2][3][4]
-
Clean the spill area with an appropriate solvent and decontaminate all tools and surfaces. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
3. Final Disposal:
-
Waste this compound should not be disposed of down the drain or in regular trash.[2][5]
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Follow all local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification and disposal.[2][3]
Quantitative Data for Waste Management
The following table summarizes key quantitative limits for the accumulation of chemical waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies.
| Parameter | Limit | Regulatory Body (Example) |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | EPA |
| Container Fill Capacity | Do not fill beyond 90% | General Best Practice |
| Maximum Storage Time in SAA | 12 months (unless limits are reached) | EPA |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
This guide provides critical safety and logistical information for the proper handling and disposal of tert-Butyl carbamate (CAS No. 4248-19-5). Adherence to these procedures is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling tert-Butyl carbamate.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1] |
| Skin Protection | Chemical-resistant Gloves | Inspect gloves prior to use. Refer to manufacturer/supplier for information on permeability and breakthrough time. |
| Long-sleeved Clothing | To prevent skin contact. | |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. | If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator. |
Handling and Storage Protocols
Safe Handling:
-
Handle in a well-ventilated area.[2]
-
Minimize dust generation and accumulation.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5][6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Emergency and First Aid Procedures
In the event of exposure, follow these first aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3][7]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][7] Remove and wash contaminated clothing before reuse.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][7] Do not induce vomiting unless directed to do so by medical personnel.[3]
Spill and Disposal Plan
Spill Containment:
-
Use proper personal protective equipment as indicated in the PPE section.[3]
-
Avoid dust formation.
-
Ensure adequate ventilation.
-
Sweep up or vacuum the spill and shovel it into a suitable, closed container for disposal.[1][7]
Disposal:
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.
-
The substance should not be released into the environment.[1][7]
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling tert-Butyl carbamate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
